Product packaging for 2,6-Dibromo-3,5-difluoropyridine(Cat. No.:CAS No. 210169-13-4)

2,6-Dibromo-3,5-difluoropyridine

Cat. No.: B1298664
CAS No.: 210169-13-4
M. Wt: 272.87 g/mol
InChI Key: VOFPGLZHLDBACN-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-difluoropyridine is a useful research compound. Its molecular formula is C5HBr2F2N and its molecular weight is 272.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HBr2F2N B1298664 2,6-Dibromo-3,5-difluoropyridine CAS No. 210169-13-4

Properties

IUPAC Name

2,6-dibromo-3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFPGLZHLDBACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349082
Record name 2,6-dibromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210169-13-4
Record name 2,6-dibromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Dibromo-3,5-difluoropyridine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 210169-13-4

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,6-dibromo-3,5-difluoropyridine, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern offers a versatile scaffold for the development of novel compounds.

Core Properties and Data

This compound is a solid at room temperature with a molecular weight of 272.87 g/mol .[1][2] It is advisable to store this compound in an inert atmosphere at temperatures between 2-8°C.[3] The purity of commercially available this compound is typically 95% or higher.[3][4]

Physicochemical and Computational Data
PropertyValueSource(s)
CAS Number 210169-13-4[1][2][3]
Molecular Formula C₅HBr₂F₂N[1][2]
Molecular Weight 272.87 g/mol [1][2][4]
Physical Form Solid[3]
Purity ≥95% - ≥98%[2][3][4]
Topological Polar Surface Area (TPSA) 12.89 Ų[2]
LogP 2.8848[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 0[2]
Safety and Handling

This compound is classified under GHS07 and should be handled with care.[3] It is associated with the following hazard statements:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[3]

Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, a plausible synthetic route can be extrapolated from methods used for similar halogenated pyridines. A common approach involves the halogenation of a suitable pyridine precursor. For instance, the synthesis of 2,6-dibromopyridine can be achieved by reacting 2,6-dichloropyridine with a bromide source at elevated temperatures.[5] A similar strategy, potentially starting from a difluorinated pyridine, could be employed for the target molecule.

The reactivity of this compound is largely dictated by the presence of the bromo and fluoro substituents on the pyridine ring. The carbon-bromine bonds are typically more reactive than the carbon-fluorine bonds in cross-coupling reactions, allowing for selective functionalization.

Applications in Research and Drug Development

Halogenated pyridines are crucial building blocks in medicinal chemistry.[6][7][8] The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[9] The pyridine scaffold itself is a common motif in many FDA-approved drugs.[6][7][8]

Given its structure, this compound is a prime candidate for use in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[10][11][12] These reactions are fundamental in the synthesis of complex organic molecules and are widely used in the pharmaceutical industry to create novel drug candidates. The differential reactivity of the C-Br and C-F bonds could allow for sequential, site-selective modifications, further expanding its synthetic utility.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the utilization of a novel chemical building block like this compound in a research and development setting.

G General Research Workflow for this compound A Synthesis & Purification of this compound B Structural Characterization (NMR, MS, IR) A->B C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) B->C D Library of Novel Pyridine Derivatives C->D E Biological Screening (e.g., Enzyme Assays, Cell-based Assays) D->E F Lead Compound Identification E->F G Further Optimization & Drug Development F->G

Caption: A generalized workflow for the application of this compound in drug discovery.

References

physical and chemical properties of 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dibromo-3,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a halogenated pyridine derivative with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a solid at room temperature. It is a highly functionalized aromatic compound, offering multiple reactive sites for further chemical modification. Proper storage conditions are in an inert atmosphere at 2-8°C.

PropertyValue
CAS Number 210169-13-4[1]
Molecular Formula C₅HBr₂F₂N[1]
Molecular Weight 272.87 g/mol [1]
Physical Form Solid
Purity ≥95-98%[1]
Storage Temperature 2-8°C, Inert atmosphere
IUPAC Name This compound
InChI 1S/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
InChIKey VOFPGLZHLDBACN-UHFFFAOYSA-N
SMILES FC1=C(Br)N=C(Br)C(F)=C1[1]
Topological Polar Surface Area (TPSA) 12.89 Ų[1]
logP 2.8848[1]
Chemical Reactivity and Synthetic Utility

The structure of this compound is notable for its differential reactivity. The carbon-bromine bonds are significantly more reactive than the carbon-fluorine bonds in common cross-coupling reactions. This allows for selective, sequential functionalization of the pyridine ring. The electron-withdrawing nature of the fluorine and bromine atoms also activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.

This compound is a valuable intermediate for synthesizing complex, polysubstituted pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.[2] The bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

Experimental Protocols

While a specific, detailed synthesis for this compound is not extensively published in peer-reviewed journals, a plausible synthetic route can be extrapolated from standard halogenation procedures on fluorinated pyridines. The following protocols are representative of the synthesis of similar compounds and the key reactions that this compound would undergo.

Representative Synthesis via Bromination of 3,5-Difluoropyridine (Hypothetical)

This protocol describes a general method for the bromination of a di-substituted pyridine ring.

Materials:

  • 3,5-Difluoropyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 3,5-difluoropyridine (1.0 equiv.) in a minimal amount of concentrated sulfuric acid at 0°C.

  • Slowly add N-Bromosuccinimide (2.2 equiv.) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield this compound.

Synthesis_Workflow Start 3,5-Difluoropyridine Product This compound Start->Product Bromination Reagent N-Bromosuccinimide (NBS) Sulfuric Acid Reagent->Product

Caption: Hypothetical synthesis of this compound.

Suzuki Cross-Coupling Reaction

This protocol provides a general methodology for a Suzuki cross-coupling reaction at one of the C-Br positions, a key application for this molecule.[4]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (3-5 mol%)

  • Base, e.g., Potassium carbonate (2.0 equiv.)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Schlenk flask, magnetic stirrer, reflux condenser, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[4]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[4]

  • Monitor the reaction by TLC. Upon consumption of the starting material, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the mono-arylated product.

Suzuki_Coupling cluster_reactants Reactant1 2,6-Dibromo-3,5- difluoropyridine Product 2-Aryl-6-bromo-3,5- difluoropyridine Reactant1->Product Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Product Suzuki Coupling Catalyst Pd(PPh₃)₄ Base (K₂CO₃) Catalyst->Product

Caption: Suzuki cross-coupling reaction workflow.

Safety Information

This compound should be handled with care in a well-ventilated area or a chemical fume hood. Based on safety data for similar compounds, it is classified as a warning-level hazard.

  • Hazard Statements: May cause skin and serious eye irritation.

  • Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

  • Pictogram: GHS07 (Exclamation mark).

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Technical Guide to the NMR Spectral Data of 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,6-Dibromo-3,5-difluoropyridine. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous structures. It includes predicted data for ¹H, ¹³C, and ¹⁹F NMR, a comprehensive experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Predicted NMR Spectral Data

The structure of this compound possesses a C₂ᵥ symmetry axis through the N1 and C4 atoms. This symmetry results in a simplified NMR spectrum, with chemically equivalent pairs of atoms. Specifically, the two fluorine atoms at positions 3 and 5 are equivalent, as are the two bromine-substituted carbons at positions 2 and 6.

Predicted ¹H NMR Spectrum: The molecule contains a single, unique proton at the C4 position. This proton is expected to couple with the two equivalent fluorine atoms at the C3 and C5 positions.

Predicted ¹³C NMR Spectrum: Due to the molecule's symmetry, three distinct carbon signals are anticipated:

  • C4: The carbon bearing the single proton.

  • C3/C5: The two equivalent carbons bonded to fluorine.

  • C2/C6: The two equivalent carbons bonded to bromine. Significant carbon-fluorine (C-F) coupling is expected, which will split the signals of the carbons they are attached to and, to a lesser extent, adjacent carbons.

Predicted ¹⁹F NMR Spectrum: The two fluorine atoms at positions 3 and 5 are chemically equivalent. Their signal is expected to be split by the single proton at the C4 position.

Data Presentation

The following tables summarize the predicted quantitative NMR data for this compound.

Table 1: Predicted ¹H NMR Data Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.0 - 8.3Triplet (t)³J(H-F) ≈ 7-10 HzH-4

Table 2: Predicted ¹³C NMR Data Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

Chemical Shift (δ, ppm)Coupling to FluorineAssignment
~ 150 - 155¹J(C-F) ≈ 240-260 Hz (Doublet)C3 / C5
~ 120 - 125³J(C-F) ≈ 3-5 Hz (Triplet)C4
~ 110 - 115²J(C-F) ≈ 30-40 Hz (Triplet)C2 / C6

Table 3: Predicted ¹⁹F NMR Data Spectrometer Frequency: 376 MHz, Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -110 to -130Doublet (d)³J(F-H) ≈ 7-10 HzF-3 / F-5

Experimental Protocols

The following section details a standard methodology for the acquisition of NMR spectra for a solid, small organic molecule like this compound.

3.1. Sample Preparation

  • Weigh approximately 10-20 mg of the solid sample (this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; or DMSO-d₆) in a clean vial. Chloroform-d is often a good first choice for halogenated aromatic compounds due to its excellent dissolving power for many organic molecules.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C).

  • Transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

3.2. NMR Spectrometer Setup and Data Acquisition A standard workflow on a modern NMR spectrometer (e.g., Bruker, 400 MHz or higher) would be as follows:

  • Instrument Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking: Lock the spectrometer field frequency onto the deuterium signal of the solvent.

  • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

  • Tuning and Matching: Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F) to ensure efficient radiofrequency pulse transmission and signal detection.

  • Parameter Setup & Acquisition:

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Acquisition Time (AQ): ~3-4 seconds.

      • Relaxation Delay (D1): 1-5 seconds. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.

      • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

      • Spectral Width (SW): A range of approximately -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Acquisition Time (AQ): ~1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans (NS): 256 to 1024 scans, or more, depending on sample concentration.

      • Spectral Width (SW): A range of approximately 0 to 200 ppm.

    • ¹⁹F NMR:

      • Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify spectra if necessary, though for this molecule, the H-F coupling is informative.

      • Acquisition Time (AQ): ~1-2 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Number of Scans (NS): 16 to 64 scans.

      • Spectral Width (SW): A wide range, e.g., +50 to -250 ppm, to ensure the signal is captured.[1]

3.3. Data Processing

  • Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the peaks to determine the relative ratios of the nuclei.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample handling to final structural confirmation in an NMR experiment.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample Weighing & Solvent Addition Tube Transfer to NMR Tube Sample->Tube Setup Spectrometer Setup (Lock, Shim, Tune) Tube->Setup Acq_H ¹H NMR Acquisition Setup->Acq_H Acq_C ¹³C NMR Acquisition Setup->Acq_C Acq_F ¹⁹F NMR Acquisition Setup->Acq_F Processing Data Processing (FT, Phasing, Baseline Correction) Acq_H->Processing Acq_C->Processing Acq_F->Processing Analysis Spectral Analysis (Shifts, Couplings, Integration) Processing->Analysis Confirmation Structure Confirmation Analysis->Confirmation

NMR Analysis Workflow

References

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dibromo-3,5-difluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details a probable synthetic pathway, including a proposed experimental protocol, and presents the information in a clear and structured format for easy reference and implementation in a laboratory setting.

Introduction

This compound (CAS No. 210169-13-4) is a halogenated pyridine derivative.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the pyridine ring, makes it a valuable intermediate in organic synthesis. The presence of two reactive bromine atoms allows for the introduction of various functional groups through cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability and binding affinity of target molecules.

Proposed Synthesis Pathway: Sandmeyer Reaction

While multiple synthetic strategies can be envisioned for the preparation of this compound, the most plausible and likely scalable route is the Sandmeyer reaction, starting from the commercially available 2,6-diamino-3,5-difluoropyridine. The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, typically catalyzed by a copper(I) salt.[2][3][4][5]

The overall transformation is depicted in the following scheme:

Synthesis_Pathway 2,6-Diamino-3,5-difluoropyridine 2,6-Diamino-3,5-difluoropyridine Bis(diazonium) salt intermediate Bis(diazonium) salt intermediate 2,6-Diamino-3,5-difluoropyridine->Bis(diazonium) salt intermediate  NaNO₂, HBr (aq)    0-5 °C   This compound This compound Bis(diazonium) salt intermediate->this compound  CuBr, HBr (aq)    Heat  

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of this compound based on the general principles of the Sandmeyer reaction.[6][7] This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
2,6-Diamino-3,5-difluoropyridineC₅H₅F₂N₃145.11
Sodium NitriteNaNO₂69.00
Hydrobromic Acid (48% aq.)HBr80.91
Copper(I) BromideCuBr143.45
DichloromethaneCH₂Cl₂84.93
Sodium BicarbonateNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37

3.2. Procedure

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-diamino-3,5-difluoropyridine (1.0 eq.) in 48% aqueous hydrobromic acid (excess, e.g., 5-10 eq.) at 0-5 °C with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq.) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the bis(diazonium) salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (2.2 eq.) in 48% aqueous hydrobromic acid.

  • Slowly add the cold bis(diazonium) salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the proposed synthesis. Actual results may vary.

ParameterValue
Starting Material2,6-Diamino-3,5-difluoropyridine (10 g)
Sodium Nitrite10.5 g (2.2 eq.)
Copper(I) Bromide21.8 g (2.2 eq.)
Reaction Time (Diazotization)1-2 hours
Reaction Time (Sandmeyer)2-4 hours
Reaction Temperature0-5 °C (Diazotization), 50-60 °C (Sandmeyer)
Expected Yield 60-80%
Purity (after purification) >98% (by HPLC/GC-MS)

Logical Workflow of the Synthesis

The logical progression of the synthesis can be visualized as a clear, step-by-step workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh and prepare reagents Setup Assemble reaction apparatus Reagents->Setup Diazotization Diazotization of 2,6-diamino-3,5-difluoropyridine Setup->Diazotization Sandmeyer Sandmeyer reaction with CuBr Diazotization->Sandmeyer Extraction Liquid-liquid extraction Sandmeyer->Extraction Drying Drying of organic phase Extraction->Drying Purification Column chromatography Drying->Purification Product This compound Purification->Product

Caption: Logical workflow for the synthesis of this compound.

Safety Considerations

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

  • Hydrobromic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • The Sandmeyer reaction can be exothermic and evolve nitrogen gas. Ensure adequate cooling and pressure equalization.

This technical guide provides a foundational understanding of a viable synthetic route to this compound. Researchers are encouraged to consult relevant literature and perform thorough risk assessments before undertaking any experimental work.

References

An In-depth Technical Guide to the Reactivity and Stability of 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,6-Dibromo-3,5-difluoropyridine, a key building block in modern organic synthesis. Given its utility in the preparation of highly substituted pyridine derivatives, this document serves as a critical resource for professionals in drug discovery and materials science.

Core Properties and Stability

This compound is a polyhalogenated pyridine derivative with the molecular formula C₅HBr₂F₂N. The presence of both bromine and fluorine atoms on the pyridine ring imparts a unique reactivity profile, making it a versatile substrate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅HBr₂F₂N---
Molecular Weight272.87 g/mol ---
Physical FormSolid[1]
Storage Temperature2-8°C, under inert atmosphere[1]
Purity≥95%[1]

Stability Profile:

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of two distinct types of halogen substituents. The carbon-bromine bonds are significantly more labile than the carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. Conversely, the fluorine atoms are more susceptible to nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 2 and 6 positions.

1. Suzuki-Miyaura Coupling:

This reaction is a powerful method for the formation of C-C bonds. The differential reactivity of the C-Br and C-F bonds allows for selective coupling at the bromine-bearing positions.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
2,6-DichloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085 (di-substituted)
3,5-DichloropyridineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O8070-90

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and requires optimization for this compound.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to a temperature ranging from 80-110°C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation activates Substituted Pyridine Substituted Pyridine Oxidative Addition->Transmetalation Aryl-Pd(II)-Br Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Aryl-Pd(II)-Aryl' Intermediate Reductive Elimination->Pd(0) Catalyst regenerates Reductive Elimination->Substituted Pyridine

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

2. Buchwald-Hartwig Amination:

This reaction facilitates the formation of C-N bonds, providing access to aminopyridine derivatives. Similar to the Suzuki-Miyaura coupling, selective reaction at the C-Br positions is expected.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Dihalopyridines

Aryl HalideAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
2,6-DibromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene8085 (mono-aminated)
2,5-DichloropyridineAnilinePd(OAc)₂ / XPhosK₃PO₄Toluene10092

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol and requires optimization for this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the amine (1.1-2.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk flask.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine Amine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine->Amine Coordination & Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Amine Coordination & Deprotonation deprotonates Aminated Pyridine Aminated Pyridine Oxidative Addition->Amine Coordination & Deprotonation Aryl-Pd(II)-Br Intermediate Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Aryl-Pd(II)-Amido Intermediate Reductive Elimination->Pd(0) Catalyst regenerates Reductive Elimination->Aminated Pyridine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituents, makes this compound susceptible to nucleophilic aromatic substitution. In SNAr reactions of polyhalogenated pyridines, fluoride is generally a better leaving group than bromide or chloride. Therefore, substitution is expected to occur preferentially at the C-3 and C-5 positions. The regioselectivity will be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This is a generalized protocol and requires optimization for this compound.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMSO or DMF.

  • Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.0-2.5 eq.) to the solution. A base (e.g., K₂CO₃ or Et₃N) may be required depending on the nucleophile.

  • Reaction: Heat the mixture to a temperature typically ranging from room temperature to 100°C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

SNAr_Reaction This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer Complex Substituted Pyridine Substituted Pyridine Meisenheimer Complex->Substituted Pyridine Elimination Fluoride Ion Fluoride Ion Meisenheimer Complex->Fluoride Ion Leaving Group

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Applications in Drug Discovery

The 3,5-difluoropyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase hinge region and improve metabolic stability. While no specific biological data for this compound is publicly available, its derivatives are promising candidates for kinase inhibitor discovery programs.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) activates Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling phosphorylates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation promotes 2,6-Disubstituted-3,5-difluoropyridine Derivative 2,6-Disubstituted-3,5-difluoropyridine Derivative 2,6-Disubstituted-3,5-difluoropyridine Derivative->Receptor Tyrosine Kinase (RTK) inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its differential reactivity allows for selective functionalization through both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. While specific quantitative stability data is limited, its utility in constructing complex, biologically relevant molecules, particularly in the area of kinase inhibitors, is significant. The provided general protocols offer a starting point for the development of specific synthetic methodologies utilizing this valuable compound. Further research into its precise stability and optimized reaction conditions will undoubtedly expand its applications in drug discovery and materials science.

References

Commercial Availability and Synthetic Utility of 2,6-Dibromo-3,5-difluoropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,6-Dibromo-3,5-difluoropyridine stands as a versatile and commercially accessible building block for the synthesis of highly substituted pyridine derivatives. Its unique substitution pattern, featuring two reactive bromine atoms and two deactivating fluorine atoms, allows for selective functionalization, making it a valuable precursor in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

This technical guide provides an in-depth overview of the commercial availability of this compound, its applications in medicinal chemistry, and detailed experimental protocols for its derivatization.

Commercial Availability

This compound (CAS No. 210169-13-4) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of representative commercial sources and their product specifications.

SupplierCatalog NumberPurityAvailable Quantities
Aladdin ScientificD588095≥95%250mg
Ambeed, Inc. (via Sigma-Aldrich)AMBH3155FBEC95%Custom Quantities
ChemSceneCS-0146040≥98%Custom Quantities
eMolecules (via Fisher Scientific)AC158180500Not Specified1g

Application in Drug Discovery: A Precursor to Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Highly substituted pyridines are of particular interest as they can be tailored to interact with specific biological targets with high affinity and selectivity. This compound serves as an excellent starting material for generating libraries of 2,3,6-trisubstituted pyridines, which have shown promise as potent inhibitors of various protein kinases.

One of the most critical targets in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[2][3] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for suppressing tumor growth.[4] The unique electronic and steric properties of the this compound core can be leveraged to synthesize novel VEGFR-2 inhibitors.

Synthetic Transformations: Experimental Protocols

The reactivity of this compound is dominated by the two bromine atoms, which are susceptible to a variety of cross-coupling and substitution reactions. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbons.

Nucleophilic Aromatic Substitution (SNAr)

A common and powerful method for functionalizing this compound is through nucleophilic aromatic substitution with amines. This reaction allows for the introduction of diverse side chains, which can be crucial for modulating the pharmacological properties of the final compound.

Experimental Protocol: Synthesis of a 2-Amino-6-bromo-3,5-difluoropyridine Derivative

This protocol describes a general procedure for the selective mono-amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, piperidine, morpholine) (1.1 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by N,N'-dimethylethylenediamine (0.2 mmol) and the desired amine (1.1 mmol).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-bromo-3,5-difluoropyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The remaining bromine atom in the mono-substituted product can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl moieties, providing access to a vast chemical space for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Amino-6-bromo-3,5-difluoropyridine Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the mono-aminated product with a boronic acid.

Materials:

  • 2-Amino-6-bromo-3,5-difluoropyridine derivative (from the previous step)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add the 2-amino-6-bromo-3,5-difluoropyridine derivative (1.0 mmol), the boronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired 2,6-disubstituted-3,5-difluoropyridine.

Visualizing the Synthetic Workflow and Biological Context

To illustrate the synthetic utility of this compound and its relevance in drug discovery, the following diagrams depict a representative synthetic workflow and the targeted signaling pathway.

synthetic_workflow start This compound intermediate 2-Amino-6-bromo-3,5-difluoropyridine Derivative start->intermediate Nucleophilic Aromatic Substitution (e.g., with an amine) final_product 2,6-Disubstituted-3,5-difluoropyridine (Kinase Inhibitor Candidate) intermediate->final_product Suzuki-Miyaura Coupling (e.g., with a boronic acid)

A representative synthetic workflow for the derivatization of this compound.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Inhibitor Pyridine-based Inhibitor Inhibitor->VEGFR2 Inhibits

The targeted VEGFR-2 signaling pathway, a key regulator of angiogenesis in cancer.

References

In-Depth Technical Guide to 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, chemical properties, and handling procedures for 2,6-Dibromo-3,5-difluoropyridine. The information is intended to support research and development activities by providing key data in a structured and accessible format.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative with the chemical formula C₅HBr₂F₂N. Its structure is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and two fluorine atoms at positions 3 and 5.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 210169-13-4
Molecular Formula C₅HBr₂F₂N
Molecular Weight 272.87 g/mol
IUPAC Name This compound
InChI 1S/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
InChI Key VOFPGLZHLDBACN-UHFFFAOYSA-N
SMILES FC1=C(Br)N=C(Br)C(F)=C1

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form Solid[1]
Melting Point No data available
Boiling Point No data available
Density No data available
Solubility No data available
Purity ≥95% - ≥98%[1][2][3]

Safety and Hazard Information

The available safety data for this compound indicates that it should be handled with care in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it can be an irritant, may cause skin sensitization, or is harmful.

Table 3: GHS Hazard Classification

ClassificationCodeDescription
Pictogram GHS07Exclamation Mark[1]
Signal Word Warning[1]
Hazard Statements H302Harmful if swallowed
H315Causes skin irritation
H317May cause an allergic skin reaction[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Note: Hazard and precautionary statements may vary between suppliers.

Handling and Storage:

  • Handling: Handle in a well-ventilated place.[4] Wear suitable protective clothing, including gloves and safety goggles.[4] Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4] Use non-sparking tools.[4]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Store under an inert atmosphere at 2-8°C.[1] Keep away from foodstuff containers and incompatible materials.[4]

Toxicological Information

Table 4: Summary of Toxicological Effects

EffectInformation
Acute Oral Toxicity Harmful if swallowed (H302)
Skin Corrosion/Irritation Causes skin irritation (H315)
Serious Eye Damage/Irritation Causes serious eye irritation (H319)
Respiratory/Skin Sensitization May cause an allergic skin reaction (H317)[1]
Respiratory Irritation May cause respiratory irritation (H335)

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not widely published. However, a general understanding of its synthesis can be inferred from established methods for the preparation of halopyridines. The synthesis would likely involve the halogenation of a suitable pyridine precursor.

Below is a representative, logical workflow for the synthesis of a di-bromo-di-fluoro-pyridine derivative, which could be adapted by researchers.

Synthesis_Workflow Start Start with a suitable pyridine precursor Step1 Step 1: Introduction of Fluorine Atoms (e.g., via diazotization-fluorination or nucleophilic aromatic substitution) Start->Step1 Step2 Step 2: Introduction of Bromine Atoms (e.g., via electrophilic bromination) Step1->Step2 Purification Purification (e.g., chromatography, recrystallization) Step2->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: A logical workflow for the synthesis of this compound.

Illustrative Reaction Pathway:

The following diagram illustrates a conceptual signaling pathway for the functionalization of a pyridine ring, which is a core aspect of synthesizing molecules like this compound.

Functionalization_Pathway Pyridine Pyridine Ring Activated_Pyridine Activated Pyridine (e.g., N-oxide or -deficient ring) Pyridine->Activated_Pyridine Activation Monofluoro_Intermediate Monofluoro- pyridine Intermediate Activated_Pyridine->Monofluoro_Intermediate Nucleophilic Substitution Fluorination Fluorinating Agent Fluorination->Monofluoro_Intermediate Difluoro_Intermediate Difluoro- pyridine Intermediate Fluorination->Difluoro_Intermediate Bromination Brominating Agent Monobromo_Product Monobromo-difluoro- pyridine Product Bromination->Monobromo_Product Final_Product 2,6-Dibromo-3,5- difluoropyridine Bromination->Final_Product Monofluoro_Intermediate->Difluoro_Intermediate Further Fluorination Difluoro_Intermediate->Monobromo_Product Electrophilic Bromination Monobromo_Product->Final_Product Further Bromination

Caption: Conceptual signaling pathway for the synthesis of this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

  • General advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special hazards arising from the substance or mixture: Carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, hydrogen fluoride.

  • Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

  • Personal precautions, protective equipment, and emergency procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental precautions: Do not let product enter drains.

  • Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete material safety data sheet. Users should consult the full MSDS from their supplier before handling this chemical.

References

The Synthetic Versatility of 2,6-Dibromo-3,5-difluoropyridine: A Technical Guide to its Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Dibromo-3,5-difluoropyridine is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring two reactive bromine atoms and two deactivating fluorine atoms on the pyridine ring, offers a platform for selective functionalization and the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the bromine atoms towards nucleophilic substitution and cross-coupling reactions, making this compound a valuable intermediate for the introduction of diverse functionalities. This technical guide explores the potential applications of this compound in research, providing hypothetical yet plausible experimental protocols and workflows based on the known reactivity of related halogenated pyridines.

Core Properties and Reactivity

While extensive research specifically on this compound is limited, its chemical properties can be inferred from available data and the behavior of analogous compounds.

PropertyValueSource
CAS Number 210169-13-4[1]
Molecular Formula C₅HBr₂F₂N[1]
Molecular Weight 272.87 g/mol [1]
Physical Form Solid[1]
Purity ≥95%[1]
Storage Inert atmosphere, 2-8°C[1]

The key to the synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-bromine bonds are significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bonds. This allows for selective sequential reactions, enabling the synthesis of a wide array of substituted pyridine derivatives.

Potential Applications in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors and other biologically active molecules.

Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The 2,6-disubstituted pyridine motif is a common feature in many kinase inhibitors. By sequentially replacing the bromine atoms of this compound, a variety of functionalities can be introduced to target the ATP-binding site of kinases.

Hypothetical Experimental Protocol: Synthesis of a 2-Amino-6-aryl-3,5-difluoropyridine Derivative

This protocol outlines a potential two-step synthesis of a kinase inhibitor precursor from this compound, involving a Suzuki coupling followed by a Buchwald-Hartwig amination.

Step 1: Suzuki-Miyaura Coupling

  • Objective: To selectively introduce an aryl group at the 6-position of the pyridine ring.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Na₂CO₃ (2.0 eq)

    • Toluene/Ethanol/Water (4:1:1 mixture)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.

    • Add the degassed solvent mixture.

    • Purge the flask with argon for 15 minutes.

    • Add Pd(PPh₃)₄ to the mixture.

    • Heat the reaction to 90°C and stir for 12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 2-bromo-6-aryl-3,5-difluoropyridine.

Step 2: Buchwald-Hartwig Amination

  • Objective: To introduce an amino group at the 2-position.

  • Materials:

    • 2-Bromo-6-aryl-3,5-difluoropyridine (1.0 eq)

    • Amine (e.g., aniline or a primary alkylamine) (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • XPhos (0.04 eq)

    • NaOtBu (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, add the 2-bromo-6-aryl-3,5-difluoropyridine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Add anhydrous toluene and the amine.

    • Seal the tube and heat the reaction to 100°C for 18 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the desired 2-amino-6-aryl-3,5-difluoropyridine.

Hypothetical Quantitative Data:

The following table presents hypothetical yields for the synthesis of various 2-amino-6-aryl-3,5-difluoropyridine derivatives, illustrating the potential of this synthetic approach.

EntryArylboronic AcidAmineOverall Yield (%)
1Phenylboronic acidAniline65
24-Methoxyphenylboronic acidCyclopropylamine72
33-Chlorophenylboronic acidBenzylamine68
4Thiophene-2-boronic acidMorpholine60

Diagram of Synthetic Workflow:

G cluster_suzuki Step 1: Suzuki Coupling cluster_buchwald Step 2: Buchwald-Hartwig Amination start_suzuki This compound + Arylboronic acid reagents_suzuki Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O, 90°C start_suzuki->reagents_suzuki product_suzuki 2-Bromo-6-aryl-3,5-difluoropyridine reagents_suzuki->product_suzuki start_buchwald 2-Bromo-6-aryl-3,5-difluoropyridine + Amine product_suzuki->start_buchwald reagents_buchwald Pd2(dba)3, XPhos, NaOtBu Toluene, 100°C start_buchwald->reagents_buchwald product_buchwald 2-Amino-6-aryl-3,5-difluoropyridine reagents_buchwald->product_buchwald

Caption: Synthetic workflow for a 2-amino-6-aryl-3,5-difluoropyridine.

Potential Signaling Pathway Interaction:

Derivatives of 2-amino-6-aryl-3,5-difluoropyridine could potentially inhibit receptor tyrosine kinases (RTKs) like EGFR or VEGFR, which are crucial in cancer cell proliferation and angiogenesis.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK P P RTK->P Inhibitor 2-Amino-6-aryl-3,5- difluoropyridine Derivative Inhibitor->RTK Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Response Cell Proliferation, Angiogenesis Downstream->Response

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Potential Applications in Agrochemicals

Fluorinated pyridines are important structural motifs in a variety of herbicides and fungicides. The unique electronic properties imparted by the fluorine atoms can enhance the biological activity and metabolic stability of these compounds. This compound could serve as a precursor for novel agrochemicals.

Synthesis of Herbicidal and Fungicidal Compounds

Through sequential nucleophilic aromatic substitution (SNA) reactions, various functional groups can be introduced onto the pyridine ring to generate compounds with potential herbicidal or fungicidal activity. The fluorine atoms can increase the compound's stability and lipophilicity, potentially improving its uptake and translocation in plants.

Hypothetical Experimental Protocol: Synthesis of a 2,6-Disubstituted Pyridine for Agrochemical Screening

This protocol describes a potential one-pot, two-step synthesis of a 2,6-bis(alkoxy)-3,5-difluoropyridine.

  • Objective: To introduce two different alkoxy groups via sequential SNAr.

  • Materials:

    • This compound (1.0 eq)

    • Sodium alkoxide (1) (e.g., sodium methoxide) (1.0 eq)

    • Sodium alkoxide (2) (e.g., sodium ethoxide) (1.2 eq)

    • Anhydrous THF

  • Procedure:

    • Dissolve this compound in anhydrous THF and cool to 0°C.

    • Slowly add a solution of sodium alkoxide (1) in THF.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.

    • Monitor the formation of the mono-substituted intermediate by GC-MS.

    • Once the first substitution is complete, add the second sodium alkoxide (2) and heat the reaction to 50°C for 12 hours.

    • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to obtain the 2,6-bis(alkoxy)-3,5-difluoropyridine.

Potential Applications in Materials Science

Fluorinated aromatic compounds are of interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms can lower the LUMO energy level of the molecule, which can be beneficial for electron transport materials. The dibromo functionality of this compound allows for its incorporation into polymeric structures through cross-coupling polymerization reactions.

Synthesis of Conjugated Polymers

Poly(p-phenylenevinylene) (PPV) and poly(thiophene) derivatives are widely studied classes of conjugated polymers. By incorporating the 3,5-difluoropyridine unit into the polymer backbone, the electronic and photophysical properties of the material can be tuned.

Hypothetical Experimental Protocol: Synthesis of a Poly(arylene-ethynylene) Derivative

This protocol outlines a potential Sonogashira polymerization to synthesize a conjugated polymer.

  • Objective: To create a conjugated polymer incorporating the 3,5-difluoropyridine moiety.

  • Materials:

    • This compound (1.0 eq)

    • 1,4-Diethynylbenzene (1.0 eq)

    • Pd(PPh₃)₂Cl₂ (0.02 eq)

    • CuI (0.04 eq)

    • Triethylamine

    • Anhydrous Toluene

  • Procedure:

    • To a Schlenk flask, add this compound, 1,4-diethynylbenzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous toluene and triethylamine.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction to 70°C under an argon atmosphere for 48 hours.

    • Cool the reaction mixture and pour it into methanol to precipitate the polymer.

    • Filter the polymer, wash with methanol and acetone, and dry under vacuum.

    • The polymer can be further purified by Soxhlet extraction.

Diagram of Polymerization Workflow:

G cluster_polymerization Sonogashira Polymerization cluster_workup Workup and Purification monomers This compound + 1,4-Diethynylbenzene catalysts Pd(PPh3)2Cl2, CuI Et3N, Toluene, 70°C monomers->catalysts polymer Conjugated Polymer catalysts->polymer precipitation Precipitation in Methanol polymer->precipitation filtration Filtration and Washing precipitation->filtration purification Soxhlet Extraction filtration->purification final_polymer Purified Polymer purification->final_polymer

Caption: Workflow for the synthesis of a conjugated polymer.

Conclusion

While direct experimental data on the applications of this compound remains scarce in publicly available literature, its structure strongly suggests its potential as a highly valuable and versatile building block in several areas of chemical research. The principles of organic synthesis and the known reactivity of related halogenated pyridines allow for the rational design of synthetic routes to novel and potentially functional molecules. The hypothetical protocols and workflows presented in this guide are intended to stimulate further research into the capabilities of this promising compound and to serve as a foundation for the development of innovative solutions in medicine, agriculture, and materials science. Further investigation into the specific reaction conditions and the properties of the resulting derivatives is warranted to fully unlock the potential of this compound.

References

A Technical Guide to Substituted Difluoropyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Among the various fluorinated heterocycles, substituted difluoropyridines have emerged as a privileged structural motif in the design of novel therapeutics. The introduction of two fluorine atoms onto the pyridine ring significantly alters its electronic properties, enhancing metabolic stability, binding affinity, and bioavailability. This in-depth technical guide provides a comprehensive review of the synthesis, biological activity, and experimental protocols related to substituted difluoropyridines, with a focus on their application in drug development.

Synthesis and Physicochemical Properties

The unique electronic nature of the difluoropyridine ring, characterized by a significant electron-withdrawing effect of the fluorine atoms, makes it an excellent substrate for a variety of chemical transformations, particularly nucleophilic aromatic substitution. This reactivity profile allows for the introduction of a wide range of substituents, enabling the fine-tuning of a molecule's properties for optimal therapeutic effect.

General Synthetic Routes

The synthesis of substituted difluoropyridines often begins with commercially available difluoropyridine isomers. A common and versatile method for introducing substituents is through nucleophilic aromatic substitution (SNAr).

A generalized workflow for the synthesis of a substituted difluoropyridine via SNAr is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Difluoropyridine Difluoropyridine Reaction_Vessel Reaction Vessel (Solvent, Base) Difluoropyridine->Reaction_Vessel Nucleophile Nucleophile Nucleophile->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Mixture Chromatography Chromatography Extraction->Chromatography Crude Product Substituted_Difluoropyridine Substituted Difluoropyridine Chromatography->Substituted_Difluoropyridine Purified Product

Caption: Generalized workflow for the synthesis of substituted difluoropyridines.
Physicochemical Data of Key Difluoropyridine Intermediates

The physical properties of the parent difluoropyridine isomers are crucial for designing synthetic strategies.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2,5-Difluoropyridine84476-99-3C₅H₃F₂N115.08Not specifiedNot specifiedNot specified
2,6-Difluoropyridine1513-65-1C₅H₃F₂N115.08124.51.2681.437
3,5-Difluoropyridine71902-33-5C₅H₃F₂N115.08Not specifiedNot specifiedNot specified

Biological Applications and Structure-Activity Relationships

Substituted difluoropyridines have demonstrated significant potential across various therapeutic areas, most notably as kinase inhibitors for the treatment of cancer and as antimicrobial agents. The fluorine substituents often play a critical role in enhancing the potency and selectivity of these compounds.

Kinase Inhibition

Difluoropyridine-containing molecules have been successfully developed as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. The introduction of a 2,4-difluorophenylamino group at the C-4 position of a pyrrolo[2,1-f][1][2][3]triazine scaffold has led to the discovery of potent VEGFR-2 inhibitors.[1]

The VEGFR-2 signaling pathway is a complex cascade of phosphorylation events that ultimately lead to cell proliferation, survival, and migration.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration

Caption: Simplified VEGFR-2 signaling pathway.

The p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the cellular response to stress and inflammation. Its inhibition is a therapeutic target for a range of inflammatory diseases. 2,6-Diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as novel and potent p38α inhibitors.

The p38 MAP kinase signaling cascade is a multi-tiered pathway involving a series of protein kinases.

G Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activate MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylate p38 p38 MAPK MKK3_6->p38 Phosphorylate Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Phosphorylate Inflammation Inflammatory Response Transcription_Factors->Inflammation Regulate Gene Expression

Caption: Simplified p38 MAP kinase signaling pathway.
Antimicrobial Activity

Substituted difluoropyridines have also shown promise as antimicrobial agents. For example, certain 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety have demonstrated considerable activity against Mycobacterium tuberculosis and methicillin-sensitive Staphylococcus aureus.[4]

The following table summarizes the in vitro activity of selected substituted difluoropyridine derivatives.

Compound ClassTargetRepresentative CompoundIC₅₀ / MICReference
Pyrrolo[2,1-f][1][2][3]triazinesVEGFR-2 KinaseCompound 37Low nanomolar IC₅₀[1]
2,6-Diamino-3,5-difluoropyridinyl substituted pyridinylimidazolesp38α MAP KinasePyridinylimidazole 11Potent inhibition of LPS-induced TNFα in mice; ED₅₀ in rat adjuvant arthritis: 10 mg/kg[2]
1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolonesM. tuberculosis H37RvCompound 9aMIC: 7.13 µg/mL[4]
1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolonesMethicillin-sensitive S. aureusCompound 9cMIC: < 0.008 µg/mL[4]

Experimental Protocols

The successful synthesis and characterization of substituted difluoropyridines rely on well-defined experimental procedures. Below are representative protocols for synthesis and characterization.

Synthesis of N-Methyl-3-[3-(difluoromethyl)-4-methoxyphenyl]-(E)-propenamide

This protocol describes the synthesis of a difluoromethyl-substituted amide, a common scaffold in medicinal chemistry.

Reagents and Conditions:

  • 3-Formyl-4-methoxycinnamic acid (1.0 eq)

  • Deoxofluor® 50% in toluene (3.0 eq)

  • Methylamine hydrochloride (3.0 eq)

  • Triethylamine (4.0 eq)

  • Dry dichloromethane (solvent)

  • Argon atmosphere

  • Room temperature

Procedure:

  • To a suspension of 3-formyl-4-methoxycinnamic acid in dry dichloromethane under an argon atmosphere, add Deoxofluor® 50% in toluene dropwise.

  • Stir the reaction mixture for 45 minutes at room temperature.

  • Add methylamine hydrochloride and triethylamine to the reaction mixture.

  • Continue stirring for 1 hour at room temperature.

  • Dilute the solution with dichloromethane and wash sequentially with 1M HCl and water.

  • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by chromatography.

Characterization Data for N-Methyl-3-[3-(difluoromethyl)-4-methoxyphenyl]-(E)-propenamide:

  • EIMS m/z (%): 241 (55, M⁺), 240 (26), 211 (100), 183 (25), 132 (22).[5]

  • Elemental Analysis for C₁₂H₁₃F₂NO₂: Calcd: C, 59.75; H, 5.43; N, 5.81 %. Found: C, 59.27; H, 5.28; N, 5.66 %.[5]

Characterization Techniques

The structural elucidation and purity assessment of synthesized difluoropyridine derivatives are typically achieved using a combination of spectroscopic and analytical techniques.

A typical workflow for the characterization of a synthesized compound is as follows:

G Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Compound->NMR MS Mass Spectrometry Purified_Compound->MS IR IR Spectroscopy Purified_Compound->IR EA Elemental Analysis Purified_Compound->EA Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation EA->Structure_Confirmation

Caption: Workflow for compound characterization.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a particularly powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment.

Typical ¹⁹F NMR Chemical Shift Ranges (referenced to CFCl₃):

Functional GroupChemical Shift (ppm)
Aryl-F-100 to -170
CF₃-Aryl-55 to -70
CF₂H-Aryl-105 to -120

Note: These are approximate ranges and can vary depending on the specific molecular structure and solvent.

Conclusion

Substituted difluoropyridines represent a versatile and valuable class of compounds in drug discovery. Their unique electronic properties, conferred by the two fluorine atoms, provide a means to enhance key pharmacological parameters. The synthetic accessibility of these scaffolds allows for extensive structure-activity relationship studies, leading to the identification of potent and selective drug candidates. The examples highlighted in this guide, particularly in the areas of kinase inhibition and antimicrobial activity, underscore the significant potential of substituted difluoropyridines in the development of novel therapeutics for a range of diseases. Further exploration of this chemical space is likely to yield new and improved drug candidates in the future.

References

An In-depth Technical Guide to 2,6-Dibromo-3,5-difluoropyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-3,5-difluoropyridine, a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. While the specific initial discovery and synthesis of this compound are not extensively documented in readily available literature, this guide compiles known information regarding its properties, plausible synthetic routes based on established chemical principles, and its emerging applications. This document serves as a valuable resource for researchers utilizing this versatile building block in the development of novel chemical entities.

Introduction

This compound (CAS No. 210169-13-4) is a polysubstituted aromatic heterocycle.[1] Its structure, featuring two bromine and two fluorine atoms on the pyridine ring, imparts unique reactivity and makes it an attractive scaffold for the synthesis of complex molecules. The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, providing a pathway to a diverse range of derivatives.

While the historical context of its first synthesis is not clearly detailed in scientific journals, its commercial availability and inclusion in chemical supplier databases indicate its recognized utility in synthetic chemistry.[1][2] This guide will explore its fundamental properties, propose a likely synthetic pathway, and discuss its role as a key intermediate in the development of new chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueReference
CAS Number 210169-13-4[1]
Molecular Formula C₅HBr₂F₂N[1]
Molecular Weight 272.87 g/mol [1][2]
Physical Form Solid
Purity ≥95% - ≥98%[1][2]
Storage Temperature 2-8°C, Inert atmosphere
SMILES FC1=C(Br)N=C(Br)C(F)=C1[1]

Table 1: Physicochemical Properties of this compound

Plausible Synthesis Pathway

Although a definitive primary publication on the synthesis of this compound is not readily apparent, a plausible synthetic route can be inferred from established methodologies for the synthesis of related polyhalogenated pyridines. A likely approach involves the direct bromination of a suitable difluoropyridine precursor.

The proposed synthesis workflow is depicted below:

G cluster_0 Plausible Synthetic Pathway start 3,5-Difluoropyridine product This compound start->product Direct Bromination reagent Bromine (Br2) Oleum or another strong acid reagent->product G cluster_1 Synthetic Utility Workflow start This compound pd_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) start->pd_coupling snar Nucleophilic Aromatic Substitution (SNAr) start->snar product1 C-C Bond Formation (Functionalization at C2/C6) pd_coupling->product1 product2 C-N, C-O, C-S Bond Formation (Functionalization at C3/C5) snar->product2 final_product Complex Bioactive Molecules product1->final_product product2->final_product

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 2,6-Dibromo-3,5-difluoropyridine, a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms allows for selective mono- or di-arylation, providing a pathway to a diverse array of complex molecules.[3][4] The electron-withdrawing fluorine atoms significantly influence the reactivity of the pyridine ring, making the optimization of reaction conditions crucial for achieving desired outcomes.

Data Presentation: Suzuki Coupling Reaction Conditions

The selection of catalyst, ligand, base, and solvent system is critical for controlling the selectivity and yield of the Suzuki coupling reaction with this compound. The following table summarizes typical conditions for the di-arylation of analogous 2,6-dibromopyridines, which can serve as a starting point for optimization.

Catalyst / PrecursorLigandBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better[4]
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh[4]

Note: The yields are reported as "Good to Better" and "High" in the source material. Specific quantitative yields for this compound will require experimental determination.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction for the di-arylation of this compound with an arylboronic acid.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 - 2.5 equiv for disubstitution)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene/H₂O, or DME)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent. Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation. Finally, add the palladium precursor and the ligand (or the pre-formed catalyst complex) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] The disappearance of the starting material and any mono-arylated intermediate should be tracked.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[3]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diaryl-3,5-difluoropyridine.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine this compound, Arylboronic Acid, Base, Catalyst, Ligand solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat Reaction Mixture (e.g., 80-100 °C) inert->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product 2,6-Diaryl-3,5-difluoropyridine

Caption: General experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OR)₂ pd_intermediate2 Ar-Pd(II)L_n-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Stille Coupling with 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Stille cross-coupling reaction of 2,6-Dibromo-3,5-difluoropyridine. This electron-deficient substrate presents unique challenges and opportunities in the synthesis of novel substituted difluoropyridines, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Stille cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide.[1] The substrate, this compound, is a highly electron-deficient heteroaromatic compound due to the presence of two strongly electron-withdrawing fluorine atoms. This electronic property significantly influences its reactivity in Stille coupling reactions. The electron deficiency of the pyridine ring is expected to facilitate the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] However, the subsequent steps, transmetalation and reductive elimination, may be affected differently. Careful optimization of the reaction conditions is therefore crucial for achieving high yields and selectivity for either mono- or di-substituted products.

Key Reaction Parameters

Successful Stille coupling of this compound requires careful consideration of the following parameters:

  • Palladium Catalyst: Both Pd(0) and Pd(II) precursors can be used. Commonly employed catalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[2] For electron-deficient substrates, catalysts that readily form the active Pd(0) species are often preferred.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. Phosphine ligands such as triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and more electron-rich and bulky phosphines from the Buchwald and Fu groups (e.g., XPhos, SPhos) can be effective. N-heterocyclic carbene (NHC) ligands have also shown promise in couplings of dihalopyridines.[1]

  • Organostannane Reagent: A variety of aryl-, heteroaryl-, vinyl-, and alkylstannanes can be used. The reactivity of the organostannane is an important consideration, as is the potential for side reactions such as homocoupling.

  • Solvent: Aprotic polar solvents such as DMF, NMP, dioxane, and toluene are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • Additives: In some cases, additives such as Cu(I) salts (e.g., CuI) or fluoride sources (e.g., CsF) can accelerate the transmetalation step and improve reaction yields.[3][4]

  • Base: While Stille couplings are often performed without a base, in some instances, a non-nucleophilic base may be beneficial, particularly when using Pd(II) precursors.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (80-120 °C), depending on the reactivity of the substrates and the catalyst system employed.

Data Presentation

The following tables summarize typical conditions for the Stille coupling of the related, less electron-deficient substrate, 2,6-dibromopyridine. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Conditions for Mono-arylation of 2,6-Dibromopyridine

EntryPalladium Catalyst (mol%)Ligand (mol%)Organostannane (equiv)SolventBase (equiv)Temp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (0.1)IPr·HCl (0.12)Aryl-SnBu₃ (1.1)MeCN/H₂O (1:1)K₂CO₃ (2.0)RT12-24~90
2Pd(PPh₃)₄ (5)-Aryl-SnBu₃ (1.0)Toluene-1101670-85

Note: Yields are approximate and can vary depending on the specific arylstannane used.

Table 2: Conditions for Di-substitution of 2,6-Dibromopyridine

EntryPalladium Catalyst (mol%)Ligand (mol%)Organostannane (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Vinyl-SnBu₃ (2.2)DMF90-10012-24>90
2Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)Aryl-SnBu₃ (2.5)Dioxane1002480-95

Note: Yields are approximate and can vary depending on the specific organostannane used.

Experimental Protocols

Protocol 1: Selective Mono-arylation of this compound

This protocol is an adaptation of conditions reported for the selective mono-arylation of 2,6-dibromopyridine and should be optimized for the specific arylstannane and desired yield.

Materials:

  • This compound

  • Aryl-tributylstannane (1.1 equivalents)

  • Pd(OAc)₂ (0.1 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.12 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous and degassed acetonitrile (MeCN) and water

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ and IPr·HCl.

  • Add anhydrous, degassed acetonitrile and stir at room temperature for 10-15 minutes to pre-form the catalyst.

  • In a separate Schlenk flask, add this compound, the aryl-tributylstannane, and potassium carbonate.

  • Add a 1:1 mixture of degassed acetonitrile and water to the flask containing the pyridine substrate.

  • Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-bromo-3,5-difluoropyridine.

Protocol 2: Di-vinylation of this compound

This protocol provides general conditions for the di-substitution of this compound and may require optimization.

Materials:

  • This compound

  • Tributyl(vinyl)stannane (2.2-2.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous and degassed DMF to achieve a concentration of approximately 0.1 M with respect to the pyridine substrate.

  • Add the tributyl(vinyl)stannane via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,6-divinyl-3,5-difluoropyridine.

Mandatory Visualizations

Stille_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)Ln-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R¹-Pd(II)Ln-R² transmetalation->pd_r1_r2 byproduct X-SnR₃ transmetalation->byproduct reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reactants R¹-X + R²-SnR₃ reactants->oxidative_addition R¹-X reactants->transmetalation R²-SnR₃ Stille_Workflow start Start: Assemble Reactants reagents This compound Organostannane Pd Catalyst & Ligand Solvent start->reagents inert Establish Inert Atmosphere (e.g., Argon) reagents->inert reaction Reaction Setup (Heating & Stirring) inert->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product Characterization (NMR, MS, etc.) purification->product

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,6-Dibromo-3,5-difluoropyridine. This highly functionalized pyridine core is a valuable building block in medicinal chemistry and materials science, offering multiple sites for selective modification.

Introduction

This compound is an electron-deficient heteroaromatic compound, making it highly susceptible to nucleophilic aromatic substitution. The presence of two strongly electron-withdrawing fluorine atoms, in addition to the inherent electron-deficient nature of the pyridine ring, activates the molecule for attack by nucleophiles. The bromine atoms at the 2 and 6 positions are the most probable leaving groups in SNAr reactions, as the carbon-bromine bond is weaker than the carbon-fluorine bond, and these positions are highly activated by the ring nitrogen.

These reactions are pivotal for the synthesis of novel substituted pyridines, which are key scaffolds in many pharmaceutical agents and functional materials. The ability to selectively replace one or both bromine atoms allows for the introduction of a wide array of functional groups, including amines, ethers, and thioethers.

Regioselectivity

In SNAr reactions involving this compound, the substitution of a bromine atom is anticipated to be more favorable than the substitution of a fluorine atom. This is a departure from SNAr reactions on highly fluorinated rings where fluoride is an excellent leaving group. In this specific substrate, the C-Br bonds are more labile. Nucleophilic attack is expected to occur selectively at the C2 or C6 positions. Monosubstitution can often be achieved under controlled conditions, while disubstitution may occur with an excess of the nucleophile or at elevated temperatures.

Application: Synthesis of Functionalized Pyridine Derivatives

Nucleophilic aromatic substitution on this compound provides a direct route to a variety of substituted difluoropyridines. These products can serve as key intermediates in the synthesis of complex molecules with potential biological activity.

Table 1: Generalized Reaction Conditions for Monosubstitution with Various Nucleophiles

Nucleophile ClassNucleophile ExampleProduct TypeTypical SolventBaseTemperature (°C)
N-Nucleophiles Primary/Secondary Amines2-Amino-6-bromo-3,5-difluoropyridinesDMSO, DMF, NMPK₂CO₃, Et₃N80 - 150
O-Nucleophiles Alkoxides (e.g., NaOMe)2-Alkoxy-6-bromo-3,5-difluoropyridinesCorresponding Alcohol, THFNaH, K₂CO₃25 - 80
S-Nucleophiles Thiols2-Thio-6-bromo-3,5-difluoropyridinesDMF, DMSONaH, K₂CO₃25 - 100

Experimental Protocols

Note: The following protocols are generalized procedures based on reactions with analogous polyhalogenated pyridines. Optimization of reaction conditions (temperature, reaction time, stoichiometry) is recommended for specific substrates and nucleophiles.

Protocol 1: Synthesis of 2-Amino-6-bromo-3,5-difluoropyridine Derivatives (N-Arylation/N-Alkylation)

This protocol describes a general method for the monosubstitution of a bromine atom with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO (0.2-0.5 M), add the desired amine (1.1-1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-bromo-3,5-difluoropyridine derivative.

Table 2: Example Data for Amination Reactions on Analogous Substrates

SubstrateAmineProductYield (%)Reference
2,6-DibromopyridineMethylamine2-Bromo-6-methylaminopyridine54.1[1]
2,6-DibromopyridineEthylamine2-Bromo-6-ethylaminopyridine52.4[1]
Protocol 2: Synthesis of 2-Alkoxy-6-bromo-3,5-difluoropyridine Derivatives (O-Arylation/O-Alkylation)

This protocol outlines a general procedure for the monosubstitution of a bromine atom with an alcohol or phenol.

Materials:

  • This compound

  • Alcohol or Phenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF, add the alcohol or phenol (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in THF.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 2-alkoxy-6-bromo-3,5-difluoropyridine derivative.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Start This compound Meisenheimer Meisenheimer Complex Start->Meisenheimer Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->Meisenheimer Product Monosubstituted Product Meisenheimer->Product Loss of Leaving Group (Br-) LeavingGroup HBr Meisenheimer->LeavingGroup

Caption: General mechanism for SNAr on this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine this compound, Nucleophile, and Base in Solvent Heat Heat Reaction Mixture (e.g., 80-120°C) Reactants->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Workup and Extraction Quench->Extract Dry Dry and Concentrate Organic Layer Extract->Dry Chromatography Column Chromatography Dry->Chromatography Product Isolate Pure Product Chromatography->Product

Caption: A typical experimental workflow for SNAr reactions.

References

Application Notes and Protocols for 2,6-Dibromo-3,5-difluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3,5-difluoropyridine is a versatile, halogenated heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring two bromine and two fluorine atoms on a pyridine core, allows for selective and sequential functionalization. This enables the synthesis of complex, multisubstituted pyridine derivatives, which are prominent scaffolds in a variety of biologically active compounds, including kinase inhibitors. The differential reactivity of the C-Br and C-F bonds under various reaction conditions, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), provides a powerful tool for constructing diverse molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of a hypothetical kinase inhibitor, "Kin-Inhib-789," targeting a generic protein kinase.

Application: Synthesis of Trisubstituted Pyridine-Based Kinase Inhibitors

The 2,3,6-trisubstituted pyridine scaffold is a key feature in many kinase inhibitors, offering a rigid core for the precise orientation of pharmacophoric groups that interact with the kinase active site. This compound serves as an excellent starting material for accessing this scaffold through a series of regioselective substitution reactions.

A common synthetic strategy involves:

  • Selective Suzuki-Miyaura cross-coupling at the more reactive C-Br positions to introduce aryl or heteroaryl moieties.

  • Nucleophilic aromatic substitution (SNAr) at the C-F positions to introduce amine or other nucleophilic groups.

This stepwise approach allows for the controlled introduction of different substituents at the 2, 3, and 6 positions of the pyridine ring, facilitating the exploration of the structure-activity relationship (SAR) and the optimization of inhibitor potency and selectivity.

Experimental Protocols

Synthesis of a Hypothetical Kinase Inhibitor (Kin-Inhib-789)

The following is a representative multi-step synthesis of a hypothetical kinase inhibitor, Kin-Inhib-789, starting from this compound.

Step 1: Monosubstitution via Suzuki-Miyaura Coupling

  • Reaction: Selective Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

  • Protocol:

    • To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 4-methoxyphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-6-(4-methoxyphenyl)-3,5-difluoropyridine.

Step 2: Second Suzuki-Miyaura Coupling

  • Reaction: Suzuki-Miyaura coupling of the monosubstituted intermediate with 3-aminophenylboronic acid.

  • Protocol:

    • Follow the procedure from Step 1, using 2-bromo-6-(4-methoxyphenyl)-3,5-difluoropyridine (1.0 eq) and 3-aminophenylboronic acid (1.2 eq).

    • Purify the crude product by column chromatography to yield 2-(3-aminophenyl)-6-(4-methoxyphenyl)-3,5-difluoropyridine.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: Nucleophilic aromatic substitution on the disubstituted intermediate with morpholine.

  • Protocol:

    • To a solution of 2-(3-aminophenyl)-6-(4-methoxyphenyl)-3,5-difluoropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (3.0 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final compound, Kin-Inhib-789.

Biological Evaluation: In Vitro Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of Kin-Inhib-789 against a target protein kinase.

  • Protocol:

    • Prepare a series of dilutions of Kin-Inhib-789 in DMSO.

    • In a 96-well plate, add the target kinase, a suitable substrate peptide, and ATP to a reaction buffer.

    • Add the diluted Kin-Inhib-789 or DMSO (vehicle control) to the wells.

    • Incubate the plate at 30 °C for 60 minutes.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, ELISA, or radiometric assay).

    • Calculate the percentage of kinase inhibition for each concentration of the inhibitor.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Data Presentation

Table 1: Inhibitory Activity of Hypothetical Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)
Kin-Inhib-789Kinase A15
Staurosporine (Control)Kinase A5
Intermediate 1Kinase A>10,000
Intermediate 2Kinase A5,200

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Protein Kinase A Receptor->Kinase_A Activates Substrate Substrate Protein Kinase_A->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Transcription Gene Transcription pSubstrate->Transcription Kin_Inhib_789 Kin-Inhib-789 Kin_Inhib_789->Kinase_A Inhibits Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified signaling pathway illustrating the role of Protein Kinase A in cell proliferation and its inhibition by Kin-Inhib-789.

Experimental Workflow

G Start 2,6-Dibromo-3,5- difluoropyridine Step1 Step 1: Monosubstitution (Suzuki Coupling) Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Second Substitution (Suzuki Coupling) Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) Intermediate2->Step3 Final_Compound Kin-Inhib-789 Step3->Final_Compound Bio_Eval Biological Evaluation (Kinase Assay) Final_Compound->Bio_Eval Data_Analysis Data Analysis (IC50 Determination) Bio_Eval->Data_Analysis

Caption: Synthetic and evaluation workflow for the development of Kin-Inhib-789.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of complex, substituted pyridine scaffolds. The protocols and data presented herein, though based on a hypothetical example, are representative of the potential applications of this building block in the discovery and development of novel kinase inhibitors and other therapeutic agents. The ability to perform selective and sequential substitutions makes it an attractive tool for generating libraries of compounds for structure-activity relationship studies.

Application Notes and Protocols for Polymerization Reactions Involving 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Potential of Poly(3,5-difluoropyridine-2,6-diyl) and its Derivatives

Polymers synthesized from 2,6-Dibromo-3,5-difluoropyridine are expected to exhibit a unique combination of properties due to the presence of both fluorine atoms and a pyridine ring in the polymer backbone. These features make them attractive candidates for advanced materials in various fields, including drug development and materials science.

Applications in Drug Development and Biomedicine

The incorporation of fluorine into polymer backbones can significantly enhance their utility in pharmaceutical applications. Fluorinated polymers often exhibit increased thermal stability, chemical resistance, and unique electronic properties.[1] For drug delivery applications, the presence of fluorine can impart desirable characteristics.[2]

  • Enhanced Drug Delivery: Fluorinated polymers can be engineered to form nanoparticles that serve as drug delivery vehicles. The hydrophobic nature of fluorinated segments can be beneficial for encapsulating hydrophobic drugs, while the overall polymer architecture can be designed for controlled release.[2] The carbon-fluorine bond's stability can also contribute to a longer systemic lifecycle for the drug carrier.[2]

  • Biocompatibility and Stability: Fluoropolymers are known for their biocompatibility and resistance to degradation, making them suitable for implants and other medical devices. Polymers derived from this compound could be explored for coatings on medical devices to improve their longevity and reduce adverse reactions.

  • Bioimaging: The presence of fluorine (19F) opens up the possibility of using 19F Magnetic Resonance Imaging (MRI) to track the polymer-based drug delivery system within the body, offering a non-invasive method to monitor drug distribution and accumulation at the target site.

Applications in Materials Science

The unique electronic and physical properties of fluorinated polypyridines suggest their use in advanced materials.

  • High-Performance Polymers: The rigidity of the pyridine ring and the strong C-F bonds are expected to result in polymers with high thermal stability and chemical resistance, suitable for applications in demanding environments.

  • Electronic Materials: Conjugated polymers containing pyridine units are of interest for organic electronics. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring can modulate the electronic properties of the resulting polymer, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Experimental Protocols

The following is a generalized protocol for the synthesis of a polymer from this compound via Suzuki-Miyaura cross-coupling polymerization. This method is widely used for the synthesis of conjugated polymers from di-bromo aromatic monomers.

Protocol: Suzuki-Miyaura Polymerization of this compound with a Diboronic Acid Ester

Objective: To synthesize a poly(arylene-co-3,5-difluoropyridine-2,6-diyl) via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Aromatic diboronic acid or bis(pinacolato)diboron derivative (e.g., 1,4-phenylenediboronic acid, bis(pinacolato) ester)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

  • Base (e.g., anhydrous potassium carbonate (K2CO3), cesium fluoride (CsF), or sodium carbonate (Na2CO3))

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

  • Anhydrous and degassed solvent (e.g., Toluene, Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Precipitating solvent (e.g., Methanol, Acetone)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

  • Soxhlet extraction apparatus

Procedure:

  • Monomer and Reagent Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the diboronic acid comonomer (1.0 eq), the palladium catalyst (e.g., 1-3 mol%), and the base (e.g., 3.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve a desired monomer concentration (e.g., 0.1 M). If a biphasic system is used, add degassed water and a phase-transfer catalyst.

  • Polymerization Reaction:

    • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under a positive pressure of inert gas.

    • Stir the mixture vigorously for the desired reaction time (typically 24-72 hours).

    • Monitor the reaction progress by taking small aliquots and analyzing them by a suitable technique (e.g., GPC, TLC) to observe the increase in molecular weight.

  • End-Capping (Optional but Recommended): To control the molecular weight and improve the stability of the polymer, end-capping can be performed. Add a monofunctional aryl halide (e.g., bromobenzene) or arylboronic acid (e.g., phenylboronic acid) to the reaction mixture and stir for an additional 2-4 hours.

  • Polymer Precipitation and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the polymer solution into a large volume of a stirred precipitating solvent (e.g., methanol).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with the precipitating solvent to remove residual catalyst and unreacted monomers.

  • Purification:

    • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or THF to extract the polymer).

    • Reprecipitate the polymer from a good solvent (e.g., chloroform) into a non-solvent (e.g., methanol).

    • Collect the purified polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Chemical Structure: 1H NMR, 13C NMR, and 19F NMR spectroscopy.

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Optical and Electronic Properties: UV-Vis and Fluorescence Spectroscopy, Cyclic Voltammetry (CV).

Data Presentation

The following table presents hypothetical data for a polymer synthesized from this compound. This data is illustrative of what would be expected and should not be considered as published, experimental results.

PropertyHypothetical ValueMethod of Analysis
Number Average Molecular Weight (Mn)15,000 - 30,000 g/mol GPC/SEC
Weight Average Molecular Weight (Mw)30,000 - 75,000 g/mol GPC/SEC
Polydispersity Index (PDI)2.0 - 2.5GPC/SEC
Decomposition Temperature (Td, 5% weight loss)350 - 450 °CTGA
Glass Transition Temperature (Tg)150 - 200 °C (if amorphous)DSC
Maximum UV-Vis Absorption (λmax)350 - 400 nm (in solution)UV-Vis Spectroscopy
Maximum Emission (λem)450 - 550 nm (in solution)Fluorescence Spectroscopy
HOMO Energy Level-5.5 to -6.0 eVCyclic Voltammetry
LUMO Energy Level-2.8 to -3.2 eVCyclic Voltammetry

Visualizations

experimental_workflow cluster_reaction 2. Polymerization cluster_purification 3. Isolation and Purification cluster_characterization 4. Characterization monomer1 This compound solvent Add Degassed Solvent (e.g., Toluene) monomer1->solvent monomer2 Diboronic Acid Comonomer monomer2->solvent catalyst Pd(PPh3)4 catalyst->solvent base K2CO3 base->solvent reflux Heat to Reflux (80-110°C) 24-72 hours solvent->reflux precipitate Precipitate in Methanol reflux->precipitate filter1 Filter and Wash precipitate->filter1 soxhlet Soxhlet Extraction filter1->soxhlet reprecipitate Reprecipitate soxhlet->reprecipitate dry Dry under Vacuum reprecipitate->dry gpc GPC/SEC (Mn, Mw, PDI) dry->gpc nmr NMR (Structure) dry->nmr tga_dsc TGA/DSC (Thermal Properties) dry->tga_dsc spectroscopy UV-Vis/Fluorescence (Optical Properties) dry->spectroscopy

Caption: Experimental workflow for Suzuki-Miyaura polymerization.

logical_relationship cluster_properties Properties of Fluorinated Polymers cluster_advantages Advantages in Drug Delivery cluster_applications Applications hydrophobicity Increased Hydrophobicity/ Lipophilicity encapsulation Improved Encapsulation of Hydrophobic Drugs hydrophobicity->encapsulation stability High C-F Bond Strength & Chemical Inertness longevity Longer Systemic Circulation and Stability stability->longevity biocompatibility Biocompatibility reduced_toxicity Reduced Immunogenicity and Toxicity biocompatibility->reduced_toxicity f19 Presence of 19F Nuclei tracking Non-invasive In Vivo Tracking f19->tracking drug_delivery Controlled Drug Delivery Systems encapsulation->drug_delivery longevity->drug_delivery implants Medical Implants and Coatings reduced_toxicity->implants imaging 19F MRI Bioimaging tracking->imaging

Caption: Benefits of fluorinated polymers in drug delivery.

References

Application Notes and Protocols: 2,6-Dibromo-3,5-difluoropyridine as a Versatile Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-Dibromo-3,5-difluoropyridine as a key building block in the synthesis of a new generation of agrochemicals. The unique substitution pattern of this precursor, featuring two reactive bromine atoms and two deactivating fluorine atoms on the pyridine ring, allows for selective functionalization through various modern synthetic methodologies. This enables the creation of diverse molecular scaffolds with potential applications as herbicides, fungicides, and insecticides.

The protocols outlined herein are based on established synthetic transformations and are designed to be readily implemented in a standard organic chemistry laboratory. The accompanying data, while illustrative, provides a framework for the biological evaluation of the resulting compounds.

Key Synthetic Transformations

The differential reactivity of the carbon-bromine versus the carbon-fluorine bonds is the cornerstone of the synthetic utility of this compound. The C-Br bonds are significantly more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of various functional groups at the 2- and 6-positions of the pyridine ring.

Logical Workflow for Agrochemical Synthesis:

G precursor This compound mono_sub Mono-functionalization (Selective) precursor->mono_sub 1. Nucleophilic Aromatic Substitution 2. Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) di_sub Di-functionalization (Symmetrical or Unsymmetrical) precursor->di_sub Stoichiometric Control mono_sub->di_sub Further Functionalization herbicide Pyridyl-Ether Herbicides di_sub->herbicide fungicide Pyridyl-Amine Fungicides di_sub->fungicide insecticide Pyridyl-Thioether Insecticides di_sub->insecticide

Caption: General synthetic strategies from this compound.

Application in Herbicide Synthesis: Pyridyl-Ether Derivatives

Pyridyl-ether herbicides are a well-established class of agrochemicals. The synthesis of novel analogs from this compound can lead to compounds with improved efficacy and crop selectivity.

Experimental Protocol: Synthesis of a 2-Aryloxy-6-bromo-3,5-difluoropyridine Derivative

This protocol describes the selective mono-substitution of this compound with a substituted phenol via a nucleophilic aromatic substitution (Williamson ether synthesis).

Reaction Scheme:

G reactant1 This compound product 2-(Aryloxy)-6-bromo-3,5-difluoropyridine reactant1->product reactant2 +  Ar-OH reactant2->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat conditions->product

Caption: Synthesis of a mono-aryloxy substituted pyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Substituted Phenol (e.g., 4-chlorophenol) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the substituted phenol.

  • Add anhydrous DMF to dissolve the reactants.

  • Add anhydrous potassium carbonate to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryloxy-6-bromo-3,5-difluoropyridine.

Hypothetical Herbicidal Activity Data

The following table summarizes hypothetical herbicidal activity data for a series of synthesized pyridyl-ether derivatives against common weeds.

Compound IDR Group (at 4-position of Phenol)IC50 (µM) vs. Avena fatua (Wild Oat)IC50 (µM) vs. Amaranthus retroflexus (Redroot Pigweed)Crop Safety (Wheat) at 100 g/ha
HE-01-H25.415.8Good
HE-02-Cl10.25.1Moderate
HE-03-CF₃5.82.3Moderate
HE-04-NO₂8.13.9Poor

Application in Fungicide Synthesis: Pyridyl-Amine Derivatives

The pyridyl-amine scaffold is present in numerous fungicidal compounds. The Buchwald-Hartwig amination of this compound offers an efficient route to novel fungicidal candidates.

Experimental Protocol: Synthesis of a 2-Anilino-6-bromo-3,5-difluoropyridine Derivative

This protocol details the palladium-catalyzed mono-amination of this compound with a substituted aniline.

Reaction Workflow:

G start Start: Prepare Reaction Vessel add_reagents Add this compound, Aniline, Base, and Pd Catalyst/Ligand start->add_reagents add_solvent Add Anhydrous Toluene add_reagents->add_solvent heat Heat under Inert Atmosphere (e.g., 80-110 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired aniline.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Fungicidal Activity Data

The following table presents hypothetical fungicidal activity for a series of pyridyl-amine derivatives against common plant pathogens.

Compound IDR Group (at 4-position of Aniline)EC50 (mg/L) vs. Botrytis cinerea (Gray Mold)EC50 (mg/L) vs. Septoria tritici (Leaf Blotch)
FA-01-H55.278.5
FA-02-OCH₃20.835.1
FA-03-Cl15.322.9
FA-04-CN12.618.4

Application in Insecticide Synthesis: Pyridyl-Thioether Derivatives

Pyridyl-thioether moieties are found in several classes of insecticides. Nucleophilic aromatic substitution with thiols provides a direct route to these compounds from this compound.

Experimental Protocol: Synthesis of a 2-Arylthio-6-bromo-3,5-difluoropyridine Derivative

This protocol outlines the synthesis of a pyridyl-thioether via the reaction of this compound with a substituted thiophenol.

Reaction Principle:

G start This compound product 2-(Arylthio)-6-bromo-3,5-difluoropyridine start->product thiol Ar-SH thiolate Thiolate (Ar-S⁻) thiol->thiolate Deprotonation base Base (e.g., NaH) thiolate->product SNAr

Caption: Nucleophilic aromatic substitution with a thiol.

Materials:

  • This compound (1.0 equiv)

  • Substituted Thiophenol (e.g., 4-fluorothiophenol) (1.1 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the substituted thiophenol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Hypothetical Insecticidal Activity Data

The following table shows hypothetical insecticidal activity for a series of pyridyl-thioether derivatives against a common agricultural pest.

Compound IDR Group (at 4-position of Thiophenol)LC50 (ppm) vs. Myzus persicae (Green Peach Aphid)
IN-01-H120.5
IN-02-F65.2
IN-03-CH₃88.9
IN-04-OCF₃45.7

Disclaimer: The quantitative data presented in these application notes are hypothetical and for illustrative purposes only. Actual experimental results may vary. Researchers should conduct their own experiments to validate these findings. Standard laboratory safety precautions should be followed when performing these protocols.

Application Notes and Protocols for the Lithiation of 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed experimental protocol for the selective monolithiation of 2,6-Dibromo-3,5-difluoropyridine, a critical step for the synthesis of functionalized pyridine derivatives used in pharmaceutical and materials science research. The protocol is based on established principles of organometallic chemistry, specifically lithium-halogen exchange, and provides guidance on reaction setup, execution, and subsequent trapping with an electrophile.

Introduction: this compound is a versatile building block in organic synthesis. The selective functionalization of this molecule is of significant interest for the development of novel pharmaceuticals and functional materials. Lithiation, followed by quenching with a suitable electrophile, offers a powerful strategy for the introduction of various substituents at specific positions on the pyridine ring. The presence of two bromine atoms and two fluorine atoms presents a challenge in achieving regioselective functionalization. This protocol focuses on the selective lithium-bromine exchange at the 2-position, which is generally favored over lithium-fluorine exchange and direct deprotonation under standard conditions.

Key Considerations for Selective Lithiation:

  • Regioselectivity: The primary challenge in the lithiation of this compound is controlling the site of metalation. Generally, lithium-halogen exchange is faster for bromine than for fluorine. Therefore, using an alkyllithium reagent like n-butyllithium (n-BuLi) is expected to selectively replace one of the bromine atoms. The electronic effects of the fluorine atoms may influence the relative reactivity of the two bromine atoms, but selective monolithiation is often achievable under carefully controlled conditions.

  • Reaction Conditions: The lithiation of halogenated pyridines is highly sensitive to temperature, solvent, and the nature of the lithiating agent. These reactions are typically conducted at low temperatures (e.g., -78 °C) in anhydrous aprotic polar solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) to minimize side reactions and ensure the stability of the highly reactive organolithium intermediate.[1][2]

  • Lithiating Agent: n-Butyllithium (n-BuLi) is a commonly used reagent for lithium-halogen exchange reactions on bromo- and iodo-substituted aromatic and heteroaromatic compounds.[2][3] Lithium diisopropylamide (LDA) is another common base, but it is more typically employed for direct deprotonation (ortho-lithiation) rather than halogen-metal exchange.[4][5] For selective bromine-lithium exchange on the target molecule, n-BuLi is the recommended reagent.

Experimental Protocol: Selective Monolithiation and Electrophilic Quenching

This protocol describes the generation of 2-lithio-6-bromo-3,5-difluoropyridine followed by trapping with a generic electrophile (E⁺).

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, trimethylsilyl chloride)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

Equipment:

  • Magnetic stirrer with stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Syringes and needles for transfer of anhydrous reagents

  • Rotary evaporator

  • Standard laboratory equipment for work-up and purification (e.g., separatory funnel, chromatography columns)

Experimental Workflow Diagram:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Lithiation & Quenching cluster_workup Work-up & Purification start Start setup Dissolve this compound in anhydrous THF under Argon start->setup cool Cool to -78 °C setup->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir Stir for 30-60 min add_nBuLi->stir add_electrophile Add Electrophile (E+) stir->add_electrophile warm Warm to room temperature add_electrophile->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with Et2O quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., chromatography) concentrate->purify product Isolated Product purify->product logical_relationship cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes temp Temperature selectivity Regioselectivity temp->selectivity Low temp favors kinetic control side_reactions Side Reactions temp->side_reactions Low temp minimizes decomposition solvent Solvent solvent->selectivity Coordinating solvents can alter reactivity yield Reaction Yield solvent->yield Solubility and stability base Lithiating Agent base->selectivity n-BuLi for Br-Li exchange LDA for deprotonation base->yield Basicity and nucleophilicity concentration Concentration concentration->selectivity Can influence aggregation state of organolithium selectivity->yield side_reactions->yield Reduces

References

Application Notes and Protocols for Regioselective Functionalization of 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3,5-difluoropyridine is a highly functionalized heterocyclic building block with significant potential in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of four halogen substituents with differing reactivity (two bromine and two fluorine atoms) on the pyridine ring allows for selective functionalization, enabling the stepwise introduction of various substituents. This document provides detailed application notes and protocols for achieving regioselectivity in the functionalization of this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols described herein are based on established methodologies for related polyhalogenated pyridines and serve as a guide for the development of specific synthetic routes.

Regioselectivity Principles

The regioselectivity of reactions involving this compound is primarily governed by two factors:

  • Carbon-Halogen Bond Strength: The relative bond strengths of the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I) dictate their reactivity in reactions like palladium-catalyzed cross-coupling, where oxidative addition is a key step. The weaker C-Br bonds are expected to react preferentially over the stronger C-F bonds.

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms influences the electron density at each carbon atom. The positions ortho (2 and 6) and para (4) to the nitrogen are generally more electron-deficient and thus more susceptible to nucleophilic attack. In cross-coupling reactions, these positions are also more activated towards oxidative addition.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the two bromine atoms at the 2- and 6-positions are the primary sites for these transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine core and an organoboron reagent. By carefully controlling the stoichiometry of the reagents, selective mono- or di-arylation/vinylation can be achieved.

Due to the identical nature of the two C-Br bonds, a statistical mixture of mono-substituted products is expected when using one equivalent of the boronic acid. However, steric hindrance from a bulky boronic acid or directing group effects could potentially favor substitution at one position over the other. The second coupling to form the di-substituted product will proceed upon the addition of a second equivalent of the boronic acid.

Table 1: Anticipated Outcomes for Suzuki-Miyaura Coupling of this compound

EntryEquivalents of ArB(OH)₂Product(s)Anticipated Yield (%)
11.1Mono-aryl-bromo-difluoropyridine50-70
22.2Di-aryl-difluoropyridine80-95

Disclaimer: The yields are hypothetical and for illustrative purposes. Actual yields may vary based on specific reaction conditions and substrates.

This protocol is adapted from established methods for the selective mono-arylation of 2,6-dibromopyridine.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Reactants: This compound Arylboronic acid Pd(PPh3)4, K2CO3 solvent Add Degassed 1,4-Dioxane/Water reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat Reaction (80-100 °C) inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Workup: EtOAc, Water, Brine monitor->workup purify Purify: Column Chromatography workup->purify

Caption: General workflow for Suzuki-Miyaura coupling.

B. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, which is a valuable transformation for introducing alkynyl moieties.

Similar to the Suzuki-Miyaura coupling, the reaction is expected to occur at the C-Br bonds. Mono-alkynylation can be achieved with one equivalent of the alkyne, while di-alkynylation requires two or more equivalents.

Table 2: Anticipated Outcomes for Sonogashira Coupling of this compound

EntryEquivalents of Terminal AlkyneProduct(s)Anticipated Yield (%)
11.1Mono-alkynyl-bromo-difluoropyridine60-80
22.2Di-alkynyl-difluoropyridine75-90

Disclaimer: The yields are hypothetical and for illustrative purposes. Actual yields may vary based on specific reaction conditions and substrates.

This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.

Materials:

  • This compound

  • Terminal alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent (THF or DMF), followed by the base (TEA or DIPEA).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Regioselective_Coupling start This compound mono_suzuki Mono-aryl-bromo-difluoropyridine start->mono_suzuki 1.1 eq. ArB(OH)2 Pd Catalyst mono_sono Mono-alkynyl-bromo-difluoropyridine start->mono_sono 1.1 eq. R-C≡CH Pd/Cu Catalyst di_suzuki Di-aryl-difluoropyridine mono_suzuki->di_suzuki 1.1 eq. ArB(OH)2 Pd Catalyst di_sono Di-alkynyl-difluoropyridine mono_sono->di_sono 1.1 eq. R-C≡CH Pd/Cu Catalyst

Caption: Pathway for regioselective cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution. The fluorine atoms, being highly electronegative, activate the ring towards nucleophilic attack. While C-F bonds are strong, the high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and can stabilize the intermediate Meisenheimer complex. However, the bromo substituents are better leaving groups. The regioselectivity will depend on the reaction conditions and the nature of the nucleophile.

A. Amination

The introduction of amino groups is a common transformation in drug discovery. Selective mono-amination of this compound can be achieved with careful control of reaction conditions.

In many cases of polyhalogenated pyridines, nucleophilic substitution occurs preferentially at the 2- or 6-position due to activation by the ring nitrogen. Given that bromine is a better leaving group than fluorine, it is anticipated that mono-amination will occur at one of the bromo-substituted positions.

Table 3: Anticipated Outcome for Mono-Amination of this compound

EntryNucleophile (1.1 equiv)ProductAnticipated Yield (%)
1Primary/Secondary Amine2-Amino-6-bromo-3,5-difluoropyridine40-60

Disclaimer: The yield is hypothetical and for illustrative purposes. Actual yields may vary based on specific reaction conditions and nucleophiles.

This protocol is based on general procedures for the amination of 2,6-dibromopyridine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed reaction vessel, add this compound, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 100-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SNAr_Pathway start This compound intermediate Meisenheimer Complex (Hypothetical) start->intermediate + R2NH product 2-Amino-6-bromo-3,5-difluoropyridine intermediate->product - HBr

Application Notes and Protocols for the Synthesis of 2-Amino-6-bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromo-3,5-difluoropyridine is a key building block in medicinal chemistry, finding application in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (bromo and fluoro) groups, makes it a versatile intermediate for the development of novel therapeutics. This document provides a detailed protocol for the synthesis of 2-amino-6-bromo-3,5-difluoropyridine from the commercially available starting material, 2,6-dibromo-3,5-difluoropyridine, via a regioselective Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is known for its high efficiency, broad substrate scope, and tolerance of various functional groups, making it an ideal choice for the selective mono-amination of dihalogenated pyridines.[2][3][4] Careful control of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.

Data Presentation

The following table summarizes the key reactants and conditions for the proposed synthesis of 2-amino-6-bromo-3,5-difluoropyridine.

ParameterDescription
Starting Material This compound
Reagent Ammonia source (e.g., Benzophenone imine, Ammonia)
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Reaction Temperature 80-110 °C
Reaction Time 12-24 hours

Experimental Protocol

This protocol details the synthesis of 2-amino-6-bromo-3,5-difluoropyridine from this compound using a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (commercially available)[5][6]

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Benzophenone imine (as an ammonia surrogate)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 eq) and anhydrous toluene.

  • Addition of Ammonia Source: Add benzophenone imine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 1 M HCl solution and stir for 30 minutes to hydrolyze the imine.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford pure 2-amino-6-bromo-3,5-difluoropyridine.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS).

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_workup Workup & Purification cluster_product Final Product Start_Material This compound Reaction_Step Pd(OAc)₂, BINAP, NaOtBu, Toluene, Benzophenone Imine, 100 °C Start_Material->Reaction_Step 1. Reagents Workup Aqueous Workup Reaction_Step->Workup 2. Quenching & Extraction Purification Column Chromatography Workup->Purification 3. Isolation Final_Product 2-Amino-6-bromo-3,5-difluoropyridine Purification->Final_Product 4. Characterization

Caption: Synthetic workflow for 2-amino-6-bromo-3,5-difluoropyridine.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineComplex Amine Complex OxAdd->AmineComplex + R-NH₂ AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex - HBr (+ Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NHR AmidoComplex->Product

References

Application Notes and Protocols for the Functionalization of 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of halogenated pyridine rings is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties and structural motifs of substituted pyridines make them privileged scaffolds in a vast array of biologically active compounds and functional materials. 2,6-Dibromo-3,5-difluoropyridine is a versatile building block, offering multiple reaction sites for the introduction of diverse functionalities. The presence of both bromine and fluorine atoms allows for orthogonal and regioselective chemical transformations.

The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen significantly activates the ring towards nucleophilic attack and facilitates various palladium-catalyzed cross-coupling reactions at the C-Br bonds. This document provides detailed application notes and experimental protocols for several key methods for the functionalization of the this compound ring.

Regioselectivity Considerations

The functionalization of this compound can be directed to either the bromine or fluorine positions depending on the reaction type.

  • Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig) will primarily occur at the more reactive carbon-bromine bonds. By carefully controlling stoichiometry and reaction conditions, selective mono- or di-substitution at the 2- and 6-positions can be achieved.

  • Nucleophilic Aromatic Substitution (SNAr) reactions will preferentially occur at the carbon-fluorine bonds, as fluorine is a better leaving group than bromine in SNAr chemistry due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions proceed at the C-Br bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used for the synthesis of biaryl compounds.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Dihalopyridines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012Mono-arylatedHigh
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane10016Mono-arylatedHigh
3Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O8012Di-arylatedModerate-High

Experimental Protocol: Selective Mono-arylation via Suzuki-Miyaura Coupling

This protocol is a general guideline for the selective mono-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene and Water (degassed)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-bromo-3,5-difluoropyridine.

Logical Relationship for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling sub This compound reaction Pd(II) Intermediate sub->reaction Oxidative Addition boronic Arylboronic Acid boronic->reaction Transmetalation pd_catalyst Pd(0) Catalyst pd_catalyst->reaction base Base (e.g., K₃PO₄) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction product 2-Aryl-6-bromo-3,5-difluoropyridine reaction->product Reductive Elimination

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in synthesizing alkynyl-substituted pyridines.[3]

Data Presentation: Representative Sonogashira Coupling Conditions for Dihalopyridines

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT16Mono-alkynylated92
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF60-8012-24Mono-alkynylatedGood
3PhenylacetylenePd(PPh₃)₄ (10)CuI (20)Et₃NTHFRT24Di-alkynylatedModerate

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 to 2.2 equiv for mono- or di-substitution)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed THF

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed THF followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C).

  • Monitor the reaction's progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-substituted pyridine.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow start Start reagents Combine this compound, Pd catalyst, CuI, and base in a Schlenk flask start->reagents degas Degas the reaction mixture reagents->degas add_alkyne Add terminal alkyne degas->add_alkyne react Stir at specified temperature add_alkyne->react monitor Monitor reaction by TLC/GC-MS react->monitor workup Work-up: Filter, concentrate, and extract monitor->workup purify Purify by column chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

Stille Coupling

The Stille coupling is a palladium-catalyzed reaction between an organostannane and an organic halide. It is known for its tolerance of a wide range of functional groups.

Data Presentation: Representative Stille Coupling Conditions for Dihalopyridines

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)ProductYield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--DMF90-10012-24Di-vinylatedGood
2Aryl tributylstannanePd₂(dba)₃ (1.5)P(t-Bu)₃ (3.5)CsFDioxane11012Mono-arylated>95
32-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)--Toluene11016Di-thienylated85

Experimental Protocol: Stille Coupling

This protocol is a general guideline for the Stille coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 to 2.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous DMF or Toluene

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.

  • Add the anhydrous solvent to achieve a concentration of approximately 0.1 M.

  • Add the organostannane via syringe.

  • Heat the reaction mixture (e.g., 90-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship for Stille Coupling

Stille_Coupling substrate This compound reaction Pd(II) Intermediate substrate->reaction Oxidative Addition stannane Organostannane stannane->reaction Transmetalation pd_catalyst Pd(0) Catalyst pd_catalyst->reaction product Substituted Pyridine reaction->product Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4][5] It is a powerful method for introducing primary and secondary amines to the pyridine ring.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions for Dihalopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene8016Mono-aminated85
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane10024Mono-aminated92
3PyrrolidinePd₂(dba)₃ (4)Xantphos (6)Cs₂CO₃Toluene11018Di-aminated78

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the mono-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add anhydrous, degassed toluene via syringe, followed by the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start setup Combine substrate, Pd precatalyst, ligand, and base in a Schlenk flask start->setup add_reagents Add solvent and amine setup->add_reagents react Heat with vigorous stirring add_reagents->react monitor Monitor reaction progress react->monitor workup Quench with water and extract monitor->workup purify Purify by column chromatography workup->purify product Isolated Aminated Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 3,5-difluoropyridine ring makes it susceptible to nucleophilic aromatic substitution, with the fluorine atoms being the preferred leaving groups.

Data Presentation: Representative SNAr Conditions for Fluoropyridines

EntryNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)
1Sodium methoxide-Methanol654Mono-methoxylated85
2PiperidineK₂CO₃DMSO10012Mono-aminated90
3Sodium thiophenoxide-DMF806Mono-thioether95

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the SNAr reaction of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction vial

Procedure:

  • To a sealed reaction vial, add this compound, the amine, and K₂CO₃.

  • Add DMSO as the solvent.

  • Seal the vial and heat the reaction mixture (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Logical Relationship for SNAr Reaction

SNAr_Reaction substrate This compound intermediate Meisenheimer Complex (Anionic Intermediate) substrate->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R₂NH) nucleophile->intermediate product Substituted Pyridine intermediate->product Elimination of F⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dibromo-3,5-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-Dibromo-3,5-difluoropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound derivatives?

A1: Common impurities can be categorized as follows:

  • Incompletely Halogenated Species: This includes mono-bromo derivatives (e.g., 2-bromo-3,5-difluoropyridine) or starting materials if the reaction has not gone to completion.

  • Isomeric Impurities: Depending on the synthetic route, other isomers of dibromo-difluoropyridine may be present.

  • Residual Solvents: Solvents used during the synthesis and work-up, such as diethyl ether, toluene, or methylene chloride, may be present in trace amounts.[1]

  • Reagents and Byproducts: Unreacted reagents or byproducts from the specific synthetic reaction employed. For instance, in reactions involving N-bromosuccinimide (NBS), residual NBS or succinimide could be present.[2]

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The most common and effective purification techniques for solid organic compounds like this compound derivatives are:

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired compound from impurities with different polarities.[3]

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds, assuming a suitable solvent or solvent system can be found.[3][4]

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes and for isolating impurities in preparative separation, reverse-phase HPLC can be employed.[5]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the separation during column chromatography. For a more detailed analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess the purity of the final product.

Troubleshooting Guide

Issue 1: My final product is a low-melting solid or an oil, but it is expected to be a crystalline solid.

  • Possible Cause: The presence of impurities, particularly residual solvents, can lower the melting point of a compound and prevent it from crystallizing. This phenomenon is known as "oiling out."[6]

  • Troubleshooting Steps:

    • Remove Residual Solvents: Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent.

    • Solvent System Modification: If recrystallizing, try a different solvent or solvent system. Adding a "poor" solvent dropwise to a solution of the compound in a "good" solvent can sometimes induce crystallization.[6]

    • Purity Check: Analyze the sample by ¹H NMR or GC-MS to identify the nature of the impurities. If significant impurities are present, another purification step, like column chromatography, may be necessary.

Issue 2: During column chromatography, the desired product co-elutes with an impurity.

  • Possible Cause: The polarity of the desired compound and the impurity are very similar in the chosen solvent system.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: Try a solvent system with a different polarity. A shallower gradient of the more polar solvent or even an isocratic elution might provide better separation.

    • Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

    • Optimize Loading: Ensure the crude material is loaded onto the column in a concentrated band using a minimal amount of solvent to prevent band broadening.

Issue 3: The yield after recrystallization is very low.

  • Possible Cause: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures. Alternatively, too much solvent may have been used during the dissolution step.

  • Troubleshooting Steps:

    • Solvent Selection: Re-evaluate the choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Procedure: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]

    • Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained, although they may be less pure than the first crop.

Issue 4: The purified compound is colored, but the pure product is expected to be colorless.

  • Possible Cause: The presence of colored, highly conjugated impurities.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, after dissolving the crude compound in the hot solvent, a small amount of activated charcoal can be added. The colored impurities will adsorb onto the surface of the charcoal. The charcoal is then removed by hot filtration.[4]

    • Repeat Purification: If color persists, a second purification step, such as column chromatography, may be necessary.

Data Presentation

Table 1: Suggested Starting Solvent Systems for Purification of this compound Derivatives

Purification TechniqueSolvent System (v/v)Rationale & Notes
Column Chromatography Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1)A good starting point for many organic compounds. The ratio can be adjusted based on the polarity of the specific derivative.
Hexanes / Dichloromethane (e.g., 1:1 to 1:4)Dichloromethane is more polar than ethyl acetate and can be effective for more polar derivatives.
Recrystallization Ethanol / WaterThe compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Heptane / Toluene (e.g., 4:1)A potential system for non-polar derivatives.[4]
Methanol / Acetone (e.g., 1:1)Can be effective for moderately polar compounds.[4]

Experimental Protocols

Protocol 1: General Column Chromatography Procedure

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed silica is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if a gradient elution is required.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[3]

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring to completely dissolve the solid.[3][4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.[4]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification tlc TLC Analysis column_chromatography->tlc Fraction Monitoring hplc_gcms HPLC / GC-MS Analysis recrystallization->hplc_gcms Final Purity Check tlc->column_chromatography pure_product Pure Product hplc_gcms->pure_product Confirmation G start Impure product after initial purification check_impurities Identify impurities (NMR, GC-MS) start->check_impurities is_starting_material Are impurities starting materials or closely related byproducts? check_impurities->is_starting_material is_solvent Is residual solvent the main issue? is_starting_material->is_solvent No re_chromatograph Repeat column chromatography with a modified solvent system (e.g., shallower gradient) is_starting_material->re_chromatograph Yes recrystallize Perform recrystallization with a carefully selected solvent system is_solvent->recrystallize No (other impurities) dry_vacuum Dry product under high vacuum is_solvent->dry_vacuum Yes end_pure Pure Product re_chromatograph->end_pure recrystallize->end_pure end_reassess Reassess purification strategy recrystallize->end_reassess If still impure dry_vacuum->end_pure

References

Technical Support Center: Synthesis of 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,6-Dibromo-3,5-difluoropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Observed Issue Potential Cause Recommended Action(s)
Incomplete Bromination Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC, GC-MS, or HPLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Inadequate amount of brominating agent.Ensure the stoichiometry of the brominating agent is appropriate for the starting material. A slight excess may be required to drive the reaction to completion.
Presence of Monobrominated Impurity Incomplete reaction.As with incomplete bromination, optimize reaction time and temperature. Purification via column chromatography or recrystallization may be necessary to separate the desired dibrominated product from the monobrominated intermediate.
Non-optimal reaction conditions.Review the reaction protocol, including solvent and temperature, to ensure they favor complete dibromination.
Formation of Isomeric Byproducts Reaction conditions favoring alternative bromination sites.While the 2 and 6 positions of 3,5-difluoropyridine are electronically favored for electrophilic substitution, extreme temperatures or highly reactive brominating agents could lead to less selective bromination. Consider using milder conditions or a more selective brominating agent.
Solvent-Related Side Products Reaction of the solvent with reagents or intermediates.If using solvents like DMSO, be aware of potential side reactions that can lead to impurities such as methylthio-substituted pyridines.[1] If such byproducts are detected, consider switching to a more inert solvent.
Difficulty in Product Purification Similar physical properties of the product and impurities.Employ high-resolution purification techniques such as preparative HPLC or careful fractional distillation under reduced pressure. Derivatization of the impurity to alter its physical properties followed by separation is another potential strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: While specific literature on the side products for this exact synthesis is limited, based on general principles of pyridine chemistry, the most probable side products include:

  • 2-Bromo-3,5-difluoropyridine: The monobrominated intermediate resulting from incomplete reaction.

  • Isomeric dibromopyridines: Although less likely due to the directing effects of the fluorine atoms, small amounts of other dibrominated isomers might form.

  • Solvent-derived impurities: For instance, if dimethyl sulfoxide (DMSO) is used as a solvent, methylthio-substituted pyridines can be formed as byproducts.[1]

Q2: How can I monitor the progress of the bromination reaction?

A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC). These techniques allow for the identification of the starting material, the desired product, and any major intermediates or side products.

Q3: What purification methods are most effective for this compound?

A3: Standard purification techniques for halogenated pyridines can be employed. These include:

  • Recrystallization: If the product is a solid and a suitable solvent system can be found to selectively crystallize the desired compound.

  • Column Chromatography: Using silica gel is a common method for separating the product from less polar or more polar impurities.

  • Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be effective.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Halogenated organic compounds and brominating agents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

General Protocol for Bromination of 3,5-Difluoropyridine

This is a generalized protocol and may require optimization based on laboratory conditions and specific reagents.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluoropyridine in a suitable inert solvent (e.g., chloroform, carbon tetrachloride, or a strong acid like fuming sulfuric acid).

  • Addition of Brominating Agent: Cool the solution to the desired temperature (this may range from 0 °C to room temperature depending on the reactivity of the brominating agent). Slowly add the brominating agent (e.g., N-bromosuccinimide (NBS) with a catalytic amount of acid, or a solution of bromine) via the dropping funnel.

  • Reaction: Stir the reaction mixture at the chosen temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench any remaining brominating agent (e.g., with a solution of sodium thiosulfate). Neutralize the reaction mixture if an acidic solvent was used.

  • Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and identifying impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Troubleshooting_Side_Products Troubleshooting Side Product Formation start Reaction Mixture Analysis (e.g., GC-MS, HPLC) incomplete_reaction Incomplete Reaction Detected (Presence of Starting Material) start->incomplete_reaction High % of Starting Material monobromo_impurity Monobrominated Impurity (e.g., 2-Bromo-3,5-difluoropyridine) start->monobromo_impurity Peak corresponding to monobrominated species isomeric_byproduct Isomeric Byproduct Detected start->isomeric_byproduct Unexpected isomer peak solvent_adduct Solvent-Related Adduct Detected start->solvent_adduct Mass corresponding to solvent adduct action_incomplete Action: - Increase reaction time/temperature - Add more brominating agent incomplete_reaction->action_incomplete action_monobromo Action: - Optimize reaction conditions - Purify via chromatography/recrystallization monobromo_impurity->action_monobromo action_isomer Action: - Use milder reaction conditions - Employ a more selective brominating agent isomeric_byproduct->action_isomer action_solvent Action: - Change to an inert solvent solvent_adduct->action_solvent

Caption: Troubleshooting workflow for identifying and addressing side products in the synthesis of this compound.

Synthesis_Workflow General Synthesis and Purification Workflow start Starting Material: 3,5-Difluoropyridine bromination Bromination (e.g., NBS or Br2) start->bromination workup Reaction Workup (Quenching, Neutralization) bromination->workup extraction Extraction and Drying workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product: This compound purification->product

References

challenges in scaling up reactions with 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dibromo-3,5-difluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up reactions with this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your chemical synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is classified as an irritant. It can cause skin irritation (H317) and serious eye irritation (H319).[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work in a well-ventilated fume hood to avoid inhalation. For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Q2: Which of the two halogen atoms (bromine or fluorine) is more reactive in typical cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, the carbon-bromine (C-Br) bonds are significantly more reactive and susceptible to oxidative addition to the palladium catalyst than the carbon-fluorine (C-F) bonds.[2] This differential reactivity allows for selective functionalization at the 2 and 6 positions.

Q3: Can I perform a selective mono-arylation or mono-amination on this molecule?

A3: Yes, selective mono-substitution is achievable. Due to the symmetrical nature of the starting material, the first substitution can occur at either the 2- or 6-position. Achieving high selectivity for the mono-substituted product over the di-substituted product on a large scale requires careful control of reaction conditions, including stoichiometry of the coupling partner (typically 0.95-1.05 equivalents), reaction temperature, and reaction time.

Q4: What are the common impurities I should look for when using this reagent?

A4: Common impurities can arise from several sources:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the starting material.[3]

  • Di-substitution: Formation of the 2,6-disubstituted product.

  • Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom.

  • Residual Palladium: The final product may be contaminated with palladium, which often requires specific purification steps to remove.

Troubleshooting Guides

Issue 1: Low Yield or Stalled Suzuki-Miyaura Coupling Reaction

When scaling up a Suzuki-Miyaura coupling, a common issue is a drop in yield or a reaction that fails to reach completion.

Potential Cause Troubleshooting Step
Insufficient Base Strength or Solubility The base is crucial for activating the boronic acid.[4] On a larger scale, solid inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can have poor solubility and mixing efficiency. Consider using a stronger, more soluble base like K₃PO₄ or an organic base. Ensure vigorous agitation to maintain a well-mixed slurry.
Catalyst Deactivation The Pd(0) catalyst can be sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon). Degas all solvents and reagents before use. The presence of oxygen can also promote homocoupling of the boronic acid.[3]
Poor Ligand Choice The electron-deficient nature of the difluoropyridine ring may require a more electron-rich and sterically hindered phosphine ligand to promote efficient oxidative addition and reductive elimination. Consider screening ligands such as SPhos, XPhos, or tBuXPhos.[5]
Low Reaction Temperature While initial lab-scale reactions may proceed at lower temperatures, large-scale reactions may require higher temperatures to overcome activation energy barriers and ensure complete conversion. Monitor the internal reaction temperature closely.
Issue 2: Poor Regioselectivity and Formation of Di-substituted Byproduct

Controlling the formation of the di-substituted product is critical for achieving high purity of the desired mono-substituted compound.

Potential Cause Troubleshooting Step
Excess Coupling Partner On a large scale, even a small excess of the boronic acid or amine can lead to significant amounts of di-substitution. Use a slight substoichiometric amount (e.g., 0.95 eq.) of the coupling partner.
Prolonged Reaction Time / High Temperature Extended reaction times or excessively high temperatures can drive the reaction towards the thermodynamically more stable di-substituted product. Monitor the reaction progress closely by HPLC or GC and quench the reaction once the starting material is consumed and the mono-substituted product is maximized.
High Catalyst Loading A high catalyst loading can increase the rate of the second substitution. Optimize the catalyst loading to the minimum effective amount (typically 0.5-2 mol%).
Issue 3: Exothermic Reaction and Thermal Runaway Risk

Palladium-catalyzed cross-coupling reactions are known to be exothermic and can pose a significant safety hazard upon scale-up if not properly managed.[6][7]

Potential Cause Troubleshooting Step
"All-in" Reagent Addition Adding all reagents to the vessel before heating creates a high potential for an uncontrolled release of energy.[7]
Inadequate Heat Removal The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient.
Solvent Choice A solvent with a boiling point lower than the maximum temperature of the synthesis reaction (MTSR) can lead to a dangerous pressure buildup in a runaway scenario.[6]

To mitigate these risks, consider the following control strategies:

  • Semi-batch processing: Add one of the reagents (e.g., the boronic acid or base) portion-wise or via a syringe pump to control the reaction rate and heat generation.

  • Use a flow reactor: Continuous-flow reactors offer superior heat transfer and control, minimizing the risk of thermal runaway. Silicon carbide (SiC) reactors are particularly robust for reactions prone to palladium precipitation.[8][9]

  • Perform thermal hazard analysis: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction (ΔH) and the adiabatic temperature rise (ΔTad) before attempting a large-scale reaction.[7]

Experimental Protocols

Protocol 1: Scale-Up of a Selective Mono-Suzuki-Miyaura Coupling

This protocol provides a general methodology for a 50-gram scale reaction. Note: This is a representative protocol and must be optimized for your specific arylboronic acid.

  • Vessel Preparation: To a 2 L jacketed reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add this compound (50.0 g, 183.2 mmol, 1.0 eq.), the desired arylboronic acid (0.98 eq.), and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 1.5 mol%).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (500 mL) and water (125 mL) to the reactor.

  • Base Addition: Begin stirring and add potassium phosphate (K₃PO₄, 1.5 eq.) to the mixture.

  • Heating: Heat the reaction mixture to an internal temperature of 85-90 °C.

  • Monitoring: Monitor the reaction progress by HPLC every 1-2 hours. Look for the consumption of the starting material and the formation of the mono-arylated product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (500 mL) and water (250 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Parameter Typical Range Notes
Catalyst Loading 0.5 - 2.0 mol%Higher loading may increase di-substitution.
Base K₃PO₄, Cs₂CO₃K₃PO₄ is often a good choice for scale-up.
Solvent Dioxane/H₂O, Toluene/H₂OEnsure solvents are properly degassed.
Temperature 80 - 110 °CHigher temperatures can increase reaction rate but may also promote byproduct formation.
Yield (Mono-product) 65 - 85%Highly dependent on the coupling partner and reaction conditions.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or Stalled Reaction check_inert Is the system fully inert? start->check_inert check_base Is the base strength/solubility sufficient? check_inert->check_base Yes re_purge Degas solvents. Purge reactor with N2/Ar. check_inert->re_purge No check_temp Is the internal temperature high enough? check_base->check_temp Yes change_base Switch to a stronger or more soluble base (e.g., K3PO4). Increase agitation. check_base->change_base No check_catalyst Is the catalyst/ligand active and appropriate? check_temp->check_catalyst Yes increase_temp Increase jacket temperature. Monitor internal temp. check_temp->increase_temp No check_catalyst->start Re-evaluate substrate purity screen_catalyst Screen electron-rich ligands (e.g., SPhos, XPhos). Use fresh catalyst. check_catalyst->screen_catalyst No

Caption: Troubleshooting workflow for low-yield reactions.

Scale-Up Safety Consideration Pathway

scale_up_safety start Planning Reaction Scale-Up thermal_analysis Perform Thermal Hazard Analysis (DSC/RC1) start->thermal_analysis assess_risk Assess Runaway Risk (Calculate ΔTad and MTSR) thermal_analysis->assess_risk high_risk High Risk Identified assess_risk->high_risk MTSR > Boiling Point low_risk Low Risk assess_risk->low_risk MTSR < Boiling Point mitigation Implement Control Strategy high_risk->mitigation proceed Proceed with Standard Batch Protocol with careful monitoring low_risk->proceed semi_batch Semi-Batch / Dosed Addition mitigation->semi_batch flow_chem Continuous Flow Chemistry mitigation->flow_chem

Caption: Decision pathway for thermal safety during scale-up.

References

improving the solubility of 2,6-Dibromo-3,5-difluoropyridine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-3,5-difluoropyridine. The information aims to address common challenges related to its solubility in organic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature.[1] While specific quantitative solubility data in a wide range of organic solvents is not extensively published, based on its structure and the behavior of similar halogenated pyridines, it is expected to be poorly soluble in non-polar solvents and have limited to moderate solubility in polar aprotic solvents. Its solubility is generally low in aqueous solutions.

Q2: I am observing incomplete dissolution of this compound in my reaction mixture. What are the initial troubleshooting steps?

A2: Incomplete dissolution is a common issue. Initial steps to address this include:

  • Solvent Selection: Ensure you are using an appropriate solvent. For reactions like Suzuki-Miyaura coupling, polar aprotic solvents such as DMF, dioxane, or THF are often used.[2]

  • Heating: Gently warming the reaction mixture can significantly increase the solubility of many solid organic compounds.[3][4][5] However, be mindful of the thermal stability of your reactants and catalysts.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • High-Purity Reagents: Ensure the this compound is of high purity, as impurities can sometimes hinder solubility.

Q3: Can the choice of solvent affect the outcome of my cross-coupling reaction?

A3: Absolutely. The solvent not only affects the solubility of your starting materials but also influences the stability and activity of the catalyst, and the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[6][7] The ideal solvent will dissolve all reaction components at the reaction temperature and facilitate a smooth catalytic turnover.

Q4: Are there alternative reaction conditions for poorly soluble aryl halides like this compound?

A4: Yes, for substrates with extremely low solubility that cannot be addressed by solvent choice or temperature, alternative methods exist. One such advanced technique is solid-state cross-coupling using high-temperature ball milling.[8][9][10][11] This solvent-free method can be highly effective for otherwise unreactive, insoluble substrates.[8][9][10]

Troubleshooting Guide: Improving Solubility for Reactions

This guide provides a systematic approach to addressing solubility challenges with this compound in the context of common cross-coupling reactions.

Issue 1: Poor Solubility in a Chosen Solvent System
  • Symptoms:

    • Visible solid starting material in the reaction flask, even after stirring and heating.

    • Low reaction conversion or yield, potentially due to the limited concentration of the dissolved substrate.[12][13]

  • Troubleshooting Steps:

    • Solvent Screening: If the initial solvent is not effective, screen a range of other common solvents for your specific reaction type. A qualitative solubility test in small vials can be informative before setting up the full reaction.

    • Employing Co-solvents: The addition of a co-solvent can significantly enhance solubility.[14][15][16][17][18] For example, in Suzuki reactions that often use a mixture of an organic solvent and water, adjusting the ratio or adding a third co-solvent can be beneficial.

    • Temperature Optimization: Systematically increase the reaction temperature in small increments. Monitor for both improved solubility and any potential degradation of reactants or products. Note that for some compounds, solubility can decrease with increasing temperature if the dissolution process is exothermic.[3][4][19]

Issue 2: Precipitation of Starting Material or Product Upon Reaction Progression
  • Symptoms:

    • The reaction mixture is initially homogeneous, but a precipitate forms over time.

    • Stalled reaction progress.

  • Troubleshooting Steps:

    • Identify the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the starting material, product, or a reaction intermediate.

    • Adjust Solvent Composition: If the product is precipitating, a different solvent or co-solvent system may be required to keep it in solution for the duration of the reaction.

    • Consider a "Slow Addition" Protocol: If the concentration of a reagent is causing precipitation, adding it slowly over a period of time can maintain a lower concentration in the reaction mixture and prevent precipitation.

Data Presentation

Table 1: Qualitative Solubility of Structurally Similar Halogenated Pyridines

While specific data for this compound is scarce, the following table for a related compound, 2,6-dibromopyridine, can serve as a starting point for solvent selection.

Solvent ClassSolventQualitative Solubility of 2,6-dibromopyridine
AlcoholsMethanol, EthanolSoluble to Highly Soluble[20]
EthersDioxaneSoluble[20]
Halogenated AlkanesChloroform, Carbon TetrachlorideSoluble[20]
KetonesAcetoneHighly Soluble[20]
AlkanesHexaneLow Solubility[20]
Aqueous SolutionsWaterInsoluble[20]

Note: The additional fluorine atoms in this compound will alter its polarity and solubility profile compared to 2,6-dibromopyridine. Experimental verification is crucial.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of organic solvents.

Materials:

  • This compound (high purity)

  • A selection of anhydrous organic solvents (e.g., Dioxane, THF, DMF, Toluene, Acetonitrile)

  • Small glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Temperature-controlled shaker or water bath

Procedure:

  • Qualitative Assessment:

    • To a series of labeled vials, add approximately 10 mg of this compound.

    • Add 1 mL of a different solvent to each vial.

    • Stir vigorously at room temperature for 10-15 minutes.

    • Visually inspect for complete dissolution. If not fully dissolved, gently warm the vial and observe any changes.

  • Quantitative Determination (Shake-Flask Method): [20]

    • Add an excess amount of solid this compound to a vial.

    • Accurately add a known volume of the chosen solvent.

    • Seal the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for 24-72 hours to ensure equilibrium is reached.[20]

    • Allow the solid to settle, then carefully withdraw a known volume of the supernatant.

    • Determine the concentration of the dissolved solid using a suitable analytical technique (e.g., HPLC, GC, or by careful evaporation of the solvent and weighing the residue).

    • Express solubility in units such as mg/mL or mol/L.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Improved Solubility

Objective: To provide a starting point for a Suzuki-Miyaura cross-coupling reaction, incorporating measures to enhance the solubility of this compound.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent system (e.g., 4:1 Dioxane/Water or DMF)[7][21]

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to a temperature that ensures dissolution (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup and purify the product by flash column chromatography.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Reaction with This compound solubility_issue Is solubility an issue? (Visible solid, low conversion) start->solubility_issue no_issue Proceed with reaction monitoring and workup solubility_issue->no_issue No troubleshoot Troubleshoot Solubility solubility_issue->troubleshoot Yes solvent_screen Screen alternative solvents (e.g., DMF, Dioxane, THF) troubleshoot->solvent_screen co_solvent Use a co-solvent system troubleshoot->co_solvent increase_temp Increase reaction temperature troubleshoot->increase_temp re_evaluate Re-evaluate reaction (Is solubility improved?) solvent_screen->re_evaluate co_solvent->re_evaluate increase_temp->re_evaluate re_evaluate->no_issue Yes advanced_methods Consider advanced methods (e.g., solid-state synthesis) re_evaluate->advanced_methods No

Caption: A logical workflow for troubleshooting solubility issues.

Suzuki_Miyaura_Cycle_and_Solubility cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reaction Components pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl reductive_elimination Reductive Elimination pd_aryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid/Ester (Ar'-B(OR)₂) boronic_acid->transmetalation base Base base->transmetalation solubility Solubility in Solvent (Crucial for all steps) solubility->pd0 solubility->aryl_halide solubility->boronic_acid solubility->base

Caption: The role of solubility in the Suzuki-Miyaura reaction.

References

minimizing byproduct formation in palladium-catalyzed reactions of 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in palladium-catalyzed reactions involving 2,6-Dibromo-3,5-difluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in performing selective palladium-catalyzed cross-coupling reactions on this compound?

A1: The primary challenges stem from the molecule's structure. It possesses two reactive C-Br bonds at the 2 and 6 positions, which have similar reactivity. This often leads to a mixture of mono- and di-substituted products, making selective mono-substitution difficult to achieve.[1] Additionally, common side reactions such as hydrodehalogenation (protodebromination) and homocoupling can significantly reduce the yield of the desired product.[1][2] The pyridine nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity.[1]

Q2: What are the most common byproducts observed in these reactions?

A2: The most frequently encountered byproducts are:

  • Di-substituted Product: Resulting from the reaction occurring at both C-Br positions when only mono-substitution is desired.[1][3]

  • Hydrodehalogenation (Protodebromination): The replacement of one or both bromine atoms with a hydrogen atom. This is often promoted by the presence of palladium hydride intermediates, which can form from trace water or other protic sources.[1][4]

  • Homocoupling: The dimerization of the starting material (this compound) or the coupling partner (e.g., boronic acid or alkyne).[1][2] This is often exacerbated by the presence of oxygen.[1][2]

  • Catalyst Decomposition: Formation of inactive palladium black, which leads to low or stalled conversions. This can be caused by high temperatures or impurities in the reagents or solvents.[5]

Q3: How does the choice of ligand influence the reaction outcome?

A3: The ligand is critical for controlling both reactivity and selectivity.[6]

  • Steric Bulk: Sterically hindered or "bulky" ligands, such as certain N-heterocyclic carbenes (NHCs) (e.g., IPr) or phosphines (e.g., tBuXPhos, QPhos), can favor mono-substitution by sterically blocking the second reactive site after the first coupling has occurred.[3][7] They also promote the formation of the active monoligated Pd(0) species.[4]

  • Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step.[6]

  • Bite Angle (for bidentate ligands): Ligands like dppf can influence the stability of catalytic intermediates and the rate of reductive elimination.[7][8]

Q4: What is the role of the base and solvent in minimizing byproducts?

A4: The base and solvent system is crucial for reaction success.

  • Base: The base activates the coupling partner (e.g., deprotonates the amine in Buchwald-Hartwig or forms the borate in Suzuki).[9][10] The choice of base (e.g., K₃PO₄, Cs₂CO₃ vs. Na₂CO₃) can significantly impact reaction rate and selectivity.[9][11] Stronger, more soluble bases are often more effective, but weaker bases may be necessary if the substrate has base-sensitive functional groups.[1]

  • Solvent: The solvent must solubilize the reactants and the catalyst system.[9] Aprotic solvents like dioxane, THF, or toluene are common.[1][9] The polarity of the solvent can influence the catalytic cycle and may even be used to control selectivity in some systems.[9] It is critical to use anhydrous and degassed solvents to prevent hydrodehalogenation and catalyst deactivation.[5][12]

Troubleshooting Guides

Problem 1: Poor Selectivity (Mixture of Mono- and Di-substituted Products)

This is a common issue when attempting mono-functionalization of this compound.

Potential Cause Suggested Solution
High Reactivity of Mono-substituted Intermediate Use a sterically bulky ligand (e.g., IPr, tBuXPhos) to hinder the second substitution.[3]
High Catalyst Loading or Temperature Reduce the catalyst loading and/or lower the reaction temperature to slow down the second coupling event.
Incorrect Stoichiometry Use a slight excess (1.0-1.2 equivalents) of the coupling partner. A large excess can drive the reaction towards di-substitution.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed and before significant di-substitution occurs.
Problem 2: Significant Hydrodehalogenation (Protodebromination) Byproduct

This occurs when the C-Br bond is cleaved and replaced by a C-H bond.

Potential Cause Suggested Solution
Presence of Water or Protic Impurities Use anhydrous, degassed solvents and high-purity, dry reagents. Ensure the base is anhydrous.
Formation of Palladium Hydride Species This is a known side reaction in Buchwald-Hartwig aminations.[4][8] Careful selection of the base and ensuring an anhydrous environment can minimize this.[4]
Inefficient Reductive Elimination The final step of the catalytic cycle may be slow. Switching to a different ligand that promotes reductive elimination can help.
Hydrogen Source in the Reaction Some reagents can act as hydrogen donors. For example, in hydrodefluorination reactions, certain bases or additives can serve this role.[13] Ensure all reagents are appropriate for the desired transformation.
Problem 3: Formation of Homocoupled Byproducts

This involves the dimerization of the starting halide or the organometallic coupling partner.

Potential Cause Suggested Solution
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[1][2]
Slow Transmetalation Step (Suzuki) If the transfer of the organic group from boron to palladium is slow, homocoupling can become competitive.[5] Ensure the base is effective and soluble to facilitate the formation of the active borate species.[9][11]
Copper Co-catalyst (Sonogashira) Traditional Sonogashira conditions using a copper co-catalyst can promote alkyne homocoupling (Glaser coupling). Use a copper-free protocol.[14]
Catalyst Decomposition Decomposing catalyst can sometimes promote side reactions. Ensure the catalyst is stable under the reaction conditions.[5]

Data Presentation: Ligand and Base Effects in Cross-Coupling

The following tables summarize the typical effects of reaction parameters on product distribution in palladium-catalyzed reactions. Note that these are generalized trends and optimal conditions must be determined empirically.

Table 1: Hypothetical Suzuki-Miyaura Mono-Arylation Selectivity

Entry Ligand Base Solvent Temp (°C) Ratio (Mono-Aryl : Di-Aryl)
1PPh₃K₂CO₃Dioxane/H₂O1003 : 1
2dppfK₃PO₄Toluene1005 : 1
3tBuXPhosK₃PO₄Toluene8015 : 1
4IPrCs₂CO₃Dioxane80>20 : 1

Table 2: Minimizing Byproducts in Buchwald-Hartwig Mono-Amination

Entry Ligand Base Solvent Desired Product Yield (%) Major Byproduct
1BINAPNaOtBuToluene65Di-amination
2BrettPhosLHMDSTHF85Hydrodehalogenation (<5%)
3tBuXPhosK₃PO₄Dioxane90Minimal

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting byproduct formation.

TroubleshootingWorkflow cluster_optimization Optimization Strategy start_node Reaction Complete: Analyze Crude Product (GC-MS, NMR) decision_byproduct Significant Byproduct(s) Observed? start_node->decision_byproduct identify_byproduct Identify Byproduct Structure (e.g., Di-substitution, Hydrodehalogenation, Homocoupling, Decomposition) decision_byproduct->identify_byproduct Yes end_node_ok Proceed to Purification decision_byproduct->end_node_ok No consult_guide Consult Specific Troubleshooting Guide identify_byproduct->consult_guide opt_ligand Screen Ligands (e.g., Bulky Phosphines/NHCs) consult_guide->opt_ligand opt_base Vary Base (Strength, Solubility) consult_guide->opt_base opt_solvent Change Solvent System (Anhydrous, Degassed) consult_guide->opt_solvent opt_conditions Adjust Temp. & Concentration consult_guide->opt_conditions end_node_repeat Re-run Optimized Reaction opt_ligand->end_node_repeat opt_base->end_node_repeat opt_solvent->end_node_repeat opt_conditions->end_node_repeat CatalyticCycle pd0 Pd(0)Lu2099 pd2_complex Ar-Pd(II)-X Lu2099 pd0->pd2_complex Oxidative Addition transmetal Ar-Pd(II)-R Lu2099 pd2_complex->transmetal Transmetalation side_h Hydrodehalogenation (Ar-H) pd2_complex->side_h H⁺ source transmetal->pd0 Reductive Elimination side_homo Homocoupling (R-R) transmetal->side_homo O₂ arx Ar-X rbx R-B(OH)₂ base Base product Ar-R

References

proper handling and storage procedures for 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of 2,6-Dibromo-3,5-difluoropyridine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance. It is known to cause skin and serious eye irritation.[1][2][3] Inhalation may lead to respiratory irritation.[1][4] Similar halogenated pyridines are harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, a cautious approach is warranted as the toxicological properties of this specific material may not have been fully investigated.[2]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: To prevent exposure, the use of appropriate personal protective equipment is mandatory.[2] This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.[2]

  • Skin and Body Protection: A chemical-resistant lab coat, fully buttoned, and appropriate protective gloves (e.g., Butyl rubber, Viton®) are necessary to prevent skin contact.[2]

  • Respiratory Protection: All handling of the solid compound should be conducted within a certified chemical fume hood to control airborne levels.[2] If exposure limits are exceeded, a NIOSH-approved respirator should be used.[4]

Q3: What are the correct storage procedures for this compound?

A3: Proper storage is crucial to maintain the stability of the compound. It should be stored at 2-8°C under an inert atmosphere. Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible substances.[2][4]

Q4: What materials are incompatible with this compound?

A4: To avoid potentially hazardous chemical reactions, store this compound away from strong oxidizing agents, strong acids, and strong bases.[2][5]

Q5: What is the proper procedure for cleaning up a small spill?

A5: For a small spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area and ensure the area is well-ventilated.[1][2]

  • Control Ignition Sources: Shut off all possible sources of ignition.[4]

  • Wear Full PPE: Don the appropriate PPE as described in Q2.[2]

  • Contain and Absorb: For solid spills, use dry cleanup procedures to avoid generating dust.[2] Sweep up the material using non-sparking tools and place it into a suitable, labeled container for waste disposal.[1][4] For liquid spills, use an inert absorbent material.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[7]

  • Disposal: Dispose of the contaminated materials and waste according to local, regional, and national regulations.[4]

Q6: What are the first aid measures in case of exposure?

A6: Immediate and appropriate first aid is critical. Seek medical attention immediately in all cases of exposure.[2]

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse the mouth, but do NOT induce vomiting.[2]

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][2][4]

Compound Data

PropertyValueSource
CAS Number 210169-13-4
Molecular Formula C₅HBr₂F₂N[8]
Molecular Weight 272.87 g/mol [8]
Physical Form Solid
Purity ≥95%[8]
Storage Temperature 2-8°C
Storage Conditions Inert atmosphere

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the mono-arylation of a dihalopyridine, which can be adapted for this compound. The differential reactivity of the C-Br bonds allows for selective reactions.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or boronic pinacol ester (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.5-5 mol%)[9][10]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)[9][10][11]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, Acetonitrile/Water)[9][10][12]

  • Schlenk flask or pressure vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid/ester (1.1 eq), and the base (3.0 eq).[10]

  • Inerting: Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.[12]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (3 mol%). Then, add the degassed solvent mixture (e.g., 4:1 Acetonitrile:Water) via syringe.[10][13]

  • Degassing: Sparge the resulting mixture with a stream of inert gas for an additional 10-15 minutes.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[10][11]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate, and wash with water and then brine.[13]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Troubleshooting Guides

Issue: Low or No Yield in Suzuki Coupling Reaction

This is a common issue in cross-coupling reactions. Several factors can contribute to poor yields.

Possible Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) catalyst may have been deactivated by oxygen. Ensure all reagents are dry and solvents are thoroughly degassed. Purging the reaction mixture with an inert gas before and after adding the catalyst is crucial.[12][14]

  • Base Incompatibility: The choice of base is critical. If K₂CO₃ is not effective, try a stronger base like K₃PO₄ or Cs₂CO₃.[9] The base must be finely powdered and anhydrous.

  • Poor Substrate Solubility: If the starting materials are not fully dissolved, the reaction will be slow. Consider a different solvent system, such as THF/Water or 1,4-Dioxane/Water.[12][14]

  • Ligand Issues: The nitrogen on the pyridine ring can coordinate to the palladium center, inhibiting reactivity.[9][15] Using a bulkier phosphine ligand like SPhos or P(t-Bu)₃ can sometimes improve results.[12]

  • Boronic Acid Decomposition: Pyridineboronic acids can be unstable and prone to protodeborylation.[10] Use fresh, high-quality boronic acid or a more stable pinacol ester derivative.

  • Incorrect Temperature: The reaction may require higher temperatures to proceed. If 80°C is ineffective, cautiously increase the temperature to 100°C or consider microwave irradiation if available.[12][13]

Visualizations

G start Low/No Yield in Suzuki Coupling check_catalyst Is Catalyst Active? (Oxygen Exposure) start->check_catalyst check_reagents Are Reagents High Quality? (Base, Boronic Acid) check_catalyst->check_reagents No sol_degas Solution: Thoroughly Degas Solvents, Use Fresh Catalyst check_catalyst->sol_degas Yes check_conditions Are Reaction Conditions Optimal? (Solvent, Temperature) check_reagents->check_conditions No sol_reagents Solution: Use Anhydrous Base, Use Boronic Pinacol Ester check_reagents->sol_reagents Yes sol_conditions Solution: Change Solvent System, Increase Temperature check_conditions->sol_conditions No

References

Technical Support Center: Metal-Halogen Exchange on 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering difficulties with the metal-halogen exchange on 2,6-dibromo-3,5-difluoropyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My metal-halogen exchange on this compound is not working. I am recovering my starting material. What are the common causes?

A1: Complete recovery of starting material in a metal-halogen exchange reaction typically points to one of several issues:

  • Inactive Organometallic Reagent: The n-butyllithium (n-BuLi) or Grignard reagent may have degraded due to improper storage or handling. It is crucial to titrate organolithium reagents before use to determine their exact molarity.[1]

  • Presence of Moisture or Protic Sources: Organometallic reagents are extremely sensitive to water, alcohols, and other protic sources. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous.[1]

  • Reaction Temperature Too Low: While low temperatures are necessary to prevent side reactions, an excessively low temperature might slow the rate of the desired halogen-metal exchange to a crawl. However, for n-BuLi reactions in THF, -78 °C is standard.[2][3]

  • Insufficient Reagent: If the titer of your organometallic reagent is lower than assumed, you may be adding a sub-stoichiometric amount, leading to incomplete conversion.

Q2: I am seeing multiple products in my reaction mixture, or my yield of the desired product is very low. What are the likely side reactions?

A2: Several side reactions can occur during the metal-halogen exchange on a polyhalogenated, electron-deficient pyridine like this compound:

  • Protonation of the Lithiated Intermediate: If the reaction is quenched with a non-deuterated protic source, the lithiated intermediate will be protonated, leading to the formation of 2-bromo-3,5-difluoropyridine.

  • Reaction at the 4-Position: The acidic proton at the 4-position can be abstracted by a strong base like n-BuLi, leading to a mixture of lithiated species. This is a form of directed ortho-metalation.

  • Dimerization (Wurtz-type Coupling): The generated organometallic intermediate can react with the starting this compound to form a dimeric biphenyl-type product.[4][5]

  • Reaction with Solvent: At temperatures above -78 °C, n-BuLi can deprotonate ethereal solvents like THF, leading to solvent degradation and consumption of the reagent.

Q3: Should I use n-butyllithium or a Grignard reagent for the metal-halogen exchange?

A3: The choice of reagent depends on the desired reactivity and the functional groups present on your molecule.

  • n-Butyllithium (n-BuLi): This is a highly reactive reagent that performs bromine-lithium exchange rapidly at low temperatures (typically -78 °C).[2] However, it is a very strong base and can be incompatible with acidic protons or sensitive functional groups elsewhere in the molecule.

  • Grignard Reagents (e.g., i-PrMgCl·LiCl): Grignard reagents are generally less basic and more chemoselective than organolithiums. The use of "Turbo-Grignards" like i-PrMgCl·LiCl can facilitate the bromine-magnesium exchange under milder conditions and with better functional group tolerance.[6]

Q4: Which bromine is expected to be exchanged?

A4: In this compound, both bromine atoms are electronically similar, being ortho to the nitrogen atom. Therefore, a single metal-halogen exchange will likely lead to a statistical mixture of monolithiated species and di-lithiated species if more than one equivalent of the organometallic reagent is used. Selective monolithiation can be challenging and highly dependent on reaction conditions such as stoichiometry, temperature, and addition rate.[7]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No Reaction / Starting Material Recovered 1. Inactive n-BuLi or Grignard reagent. 2. Presence of water or other protic impurities. 3. Reaction temperature too low.1. Titrate the n-BuLi solution before use. Use fresh, high-quality Grignard reagent. 2. Flame-dry all glassware under vacuum/inert gas. Use freshly distilled anhydrous solvents. 3. For n-BuLi, maintain at -78 °C. For Grignard reagents, a slightly higher temperature may be required; consult literature for similar substrates.
Low Yield of Desired Product 1. Competing proton abstraction at C4. 2. Wurtz-type homocoupling side reaction. 3. Incomplete reaction.1. Use a less basic organometallic reagent like i-PrMgCl·LiCl. 2. Add the organolithium/Grignard reagent slowly to a solution of the dibromopyridine to maintain a low concentration of the organometallic intermediate. 3. Increase reaction time or slowly warm the reaction to a slightly higher temperature (e.g., -60 °C) while monitoring for side product formation.
Formation of 2-Bromo-3,5-difluoropyridine Lithiated intermediate is being protonated.This is the expected product if the reaction is quenched with a proton source (e.g., water, methanol). To confirm lithiation, quench a small aliquot with D₂O and check for deuterium incorporation by mass spectrometry.
Formation of Multiple Isomers Non-selective metal-halogen exchange at both C2 and C6.Use exactly one equivalent of the organometallic reagent and add it slowly. Analyze the product mixture carefully to determine the isomeric ratio.

Experimental Protocols

Protocol 1: Lithium-Bromine Exchange using n-Butyllithium

This protocol is adapted from a similar procedure for the lithiation of a polyhalogenated pyridine.[2]

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask, flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen or argon. Equip the flask with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a rubber septum for reagent addition.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: While maintaining the temperature at -78 °C, slowly add a titrated solution of n-butyllithium (1.0-1.1 eq.) dropwise over 20-30 minutes. The solution may change color (e.g., to yellow).

  • Stirring: Stir the reaction mixture at -78 °C for 60-90 minutes. To confirm the formation of the lithiated species, a small aliquot can be withdrawn and quenched with D₂O for analysis.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq.) dropwise at -78 °C.

  • Warming and Work-up: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Metal-Halogen Exchange Pathway

Metal_Halogen_Exchange Figure 1. Proposed pathway for metal-halogen exchange on this compound. cluster_main Main Reaction Pathway Start This compound Intermediate 2-Lithio-6-bromo-3,5-difluoropyridine Start->Intermediate + n-BuLi -78 °C, THF - n-BuBr Product Functionalized Product (E-Py) Intermediate->Product + Electrophile (E+)

Caption: Proposed pathway for metal-halogen exchange on this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2. Troubleshooting workflow for failed metal-halogen exchange. Start Reaction Failed? AnalyzeSM Recovered Starting Material? Start->AnalyzeSM CheckReagent Tritrate n-BuLi Use fresh Grignard CheckConditions Ensure anhydrous conditions (flame-dried glassware, dry solvents) CheckReagent->CheckConditions Success Reaction Successful CheckConditions->Success Problem Solved AnalyzeSM->CheckReagent Yes LowYield Low Yield / Mixture? AnalyzeSM->LowYield No AnalyzeByproducts Identify side products (GC-MS, NMR) LowYield->AnalyzeByproducts Yes AdjustStoichiometry Adjust stoichiometry Slow addition AnalyzeByproducts->AdjustStoichiometry ChangeReagent Consider i-PrMgCl·LiCl AdjustStoichiometry->ChangeReagent If problem persists ChangeReagent->Success Problem Solved Side_Reactions Figure 3. Potential side reactions during lithiation. Start This compound + n-BuLi Desired C2-Lithiation (Desired Pathway) Start->Desired ProtonAbstraction C4-Deprotonation Start->ProtonAbstraction Wurtz Wurtz Coupling Start->Wurtz Solvent Reaction with THF (if T > -78 °C) Start->Solvent

References

Technical Support Center: Catalyst Selection for Selective Mono-arylation of 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the selective mono-arylation of 2,6-Dibromo-3,5-difluoropyridine. Due to the limited availability of specific data for this substrate, the information provided is based on established principles of cross-coupling reactions and data from closely related dihalopyridine analogues.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selective mono-arylation on this compound challenging?

A1: The primary challenge lies in controlling the reactivity to favor a single substitution over di-substitution. The two bromine atoms are in equivalent positions, making it statistically probable to obtain a mixture of mono- and di-arylated products. The presence of two electron-withdrawing fluorine atoms further activates the pyridine ring towards nucleophilic attack and can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Q2: What is the primary factor influencing mono-selectivity in the arylation of 2,6-dihalopyridines?

A2: The choice of the catalyst system, particularly the ligand, is the most critical factor. Bulky and electron-rich ligands on the palladium center can sterically hinder the second oxidative addition, thus favoring the mono-arylated product. Additionally, controlling the stoichiometry of the reagents, reaction temperature, and time are crucial for maximizing mono-selectivity.

Q3: How do the fluorine substituents at the 3- and 5-positions affect the reaction?

A3: The electron-withdrawing nature of the fluorine atoms is expected to increase the electrophilicity of the C-Br bonds, potentially facilitating the initial oxidative addition step. However, this increased reactivity can also make it more challenging to stop the reaction at the mono-arylation stage. Furthermore, fluorinated substrates can sometimes be more susceptible to side reactions like hydrodehalogenation.

Q4: Which catalytic systems are generally recommended for the selective mono-arylation of dihalopyridines?

A4: For Suzuki-Miyaura reactions, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands have shown success in promoting mono-selectivity for substrates like 2,6-dibromopyridine.[1] For Buchwald-Hartwig aminations, similar catalyst systems are often employed.

Q5: What are the most common side reactions to be aware of?

A5: The most common side reactions include:

  • Di-arylation: Formation of the 2,6-diaryl-3,5-difluoropyridine.

  • Hydrodehalogenation: Replacement of one or both bromine atoms with a hydrogen atom. This can be promoted by the presence of water or other proton sources.

  • Homocoupling: Coupling of the arylboronic acid with itself to form a biaryl byproduct.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of reagents or solvents.1. Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed, air-stable catalyst. 2. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous if required by the protocol. 3. Gradually increase the reaction temperature in 10 °C increments. 4. Use anhydrous and degassed solvents. Ensure the boronic acid is of high purity.
Poor Selectivity (Significant Di-arylation) 1. Ligand is not bulky enough. 2. High catalyst loading. 3. High reaction temperature or prolonged reaction time. 4. Stoichiometry of reagents.1. Switch to a bulkier ligand (e.g., from PPh₃ to a biarylphosphine ligand like XPhos or an NHC ligand like IPr). 2. Reduce the catalyst loading (e.g., from 2 mol% to 1 mol% or lower). 3. Decrease the reaction temperature and monitor the reaction closely to stop it once the mono-arylated product is maximized. 4. Use a slight excess of the dihalopyridine relative to the boronic acid (e.g., 1.2:1).
Formation of Hydrodehalogenation Byproduct 1. Presence of water or other proton sources. 2. Choice of phosphine ligand.1. Use rigorously dried and degassed solvents and reagents. Perform the reaction under a strictly inert atmosphere (N₂ or Ar). 2. Varying the phosphine ligand can sometimes suppress hydrodehalogenation.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High reaction temperature.1. Thoroughly degas the reaction mixture. 2. Lower the reaction temperature if possible.

Data Presentation

Note: The following data is for the selective mono-arylation of 2,6-dibromopyridine, a close structural analog to this compound. The presence of fluorine atoms in the target molecule may influence the yields and selectivity.

Table 1: Selected Catalyst Systems for Suzuki-Miyaura Mono-arylation of 2,6-Dibromopyridine

Palladium Source Ligand Base Solvent Temp. (°C) Yield of Mono-arylated Product (%)
Pd(OAc)₂SPhosCs₂CO₃Dioxane/H₂O100~85-95
PdCl₂(dppf)-K₃PO₄1,4-Dioxane80~90
Pd(PPh₃)₄-K₃PO₄Toluene/H₂O95Moderate to Excellent
Pd₂(dba)₃IMes (NHC)Cs₂CO₃Dioxane100~96

Data is compiled from representative protocols for similar substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Mono-arylation

This protocol is a starting point and requires optimization for the specific arylboronic acid and desired scale.

Materials:

  • This compound

  • Arylboronic acid (0.8 - 1.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Mono-amination

Materials:

  • This compound

  • Amine (0.8 - 1.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.2 - 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.

  • Reagent Addition: Add the this compound and the amine to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully, dilute with a suitable solvent, and purify as described in the Suzuki-Miyaura protocol.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst pd_complex Ar-Pd(II)(X)L2 pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_aryl_complex Ar-Pd(II)(Ar')L2 pd_complex->pd_aryl_complex [Ar'-B(OR)3]⁻ transmetalation Transmetalation ar_boronic Ar'-B(OH)2 + Base ar_boronic->pd_complex pd_aryl_complex->pd0 product Ar-Ar' Product pd_aryl_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start Mono-arylation Reaction check_conversion Low or No Conversion? start->check_conversion check_selectivity Poor Selectivity? (Di-arylation) check_conversion->check_selectivity No troubleshoot_conversion Troubleshoot: - Check catalyst activity - Increase temperature - Change base check_conversion->troubleshoot_conversion Yes check_side_products Side Products? (Hydrodehalogenation) check_selectivity->check_side_products No troubleshoot_selectivity Troubleshoot: - Use bulkier ligand - Lower temperature/time - Adjust stoichiometry check_selectivity->troubleshoot_selectivity Yes success Successful Mono-arylation check_side_products->success No troubleshoot_side_products Troubleshoot: - Use anhydrous/degassed solvents - Screen different ligands check_side_products->troubleshoot_side_products Yes troubleshoot_conversion->start Re-run troubleshoot_selectivity->start Re-run troubleshoot_side_products->start Re-run

Caption: A troubleshooting workflow for selective mono-arylation.

Catalyst_Selection_Guide start Goal: Selective Mono-arylation coupling_type Choose Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C bond) coupling_type->suzuki Arylboronic Acid buchwald Buchwald-Hartwig (C-N bond) coupling_type->buchwald Amine ligand_choice Select Ligand Class suzuki->ligand_choice buchwald->ligand_choice buchwald_ligands Bulky Biarylphosphines (e.g., SPhos, XPhos) ligand_choice->buchwald_ligands Good general choice nhc_ligands N-Heterocyclic Carbenes (e.g., IPr, IMes) ligand_choice->nhc_ligands Often high activity other_conditions Optimize Conditions: - Base (K3PO4, Cs2CO3) - Solvent (Dioxane, Toluene) - Temperature (80-110 °C) buchwald_ligands->other_conditions nhc_ligands->other_conditions

Caption: A guide for selecting a catalyst system for mono-arylation.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2,6-Dibromo-3,5-difluoropyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analytical characterization of 2,6-Dibromo-3,5-difluoropyridine and its common halogenated alternatives. The information herein is intended to support researchers in identifying and selecting appropriate analytical methodologies for quality control and characterization of these critical building blocks in pharmaceutical and materials science research.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and its chloro- and iodo-analogs. This data is essential for the identification and purity assessment of these compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurityCAS Number
This compoundC₅HBr₂F₂N272.87Solid≥98%[1]210169-13-4[1]
2,6-Dichloro-3,5-difluoropyridineC₅HCl₂F₂N183.97Not specified≥98%2385396-46-1[2]
2,6-Diiodo-3,5-difluoropyridineC₅HF₂I₂N366.87Not specifiedNot specified685517-77-5

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Note: The following NMR data for this compound is predicted based on analogous compounds and general principles of NMR spectroscopy, as specific experimental data was not available in the searched literature.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound~8.0-8.5 (t)~150-160 (d), ~135-145 (d), ~105-115 (t)~-90 to -110
2,6-Dichloro-3,5-difluoropyridine~7.8-8.2 (t)~150-160 (d), ~130-140 (d), ~110-120 (t)~-85 to -105
2,6-Diiodo-3,5-difluoropyridine~8.2-8.6 (t)~150-160 (d), ~140-150 (d), ~90-100 (t)~-95 to -115

Table 3: Chromatographic and Mass Spectrometry Data (Predicted)

Note: Specific retention times and mass fragmentation patterns are highly dependent on the experimental conditions. The data below represents expected values under typical conditions.

CompoundHPLC Retention Time (min)GC-MS Major Fragments (m/z)
This compound5-10273/271/269 (M+), 192/190, 111
2,6-Dichloro-3,5-difluoropyridine4-8185/183/181 (M+), 148/146, 111
2,6-Diiodo-3,5-difluoropyridine6-12367 (M+), 240, 113

Table 4: Elemental Analysis Data

Compound%C (Calculated)%H (Calculated)%N (Calculated)
This compound22.010.375.13
2,6-Dichloro-3,5-difluoropyridine32.650.557.61
2,6-Diiodo-3,5-difluoropyridine16.360.273.82

Experimental Protocols

The following are generalized protocols for the analytical characterization of 2,6-dihalo-3,5-difluoropyridines. These should be optimized for the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker AVANCE 400 MHz spectrometer or equivalent.[3]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Parameters: 64-256 scans, relaxation delay of 1-2 seconds.

    • Referencing: External standard such as CFCl₃ at 0.00 ppm.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). A typical gradient could be 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the analyte (typically around 254 nm).

  • Purity Determination: Purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977B MS detector or equivalent.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection: 1 µL of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: Based on the fragmentation pattern and comparison with spectral libraries.

Elemental Analysis
  • Instrumentation: Flash 2000 CHNS/O Analyzer or equivalent.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (around 900-1000°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and detected by a thermal conductivity detector.

  • Quantification: The elemental composition is calculated by comparing the detector response to that of a known standard. The results should be within ±0.4% of the calculated theoretical values.

Visualizations

Experimental Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a synthesized halogenated pyridine derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Analysis & Reporting synthesis Synthesis of Pyridine Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Structural Elucidation hplc HPLC Analysis purification->hplc Purity & Impurity Profile gcms GC-MS Analysis purification->gcms Volatile Impurities & MW Confirmation ea Elemental Analysis purification->ea Elemental Composition structure Structure Confirmation nmr->structure purity Purity Assessment hplc->purity gcms->structure gcms->purity ea->structure report Comprehensive Analytical Report structure->report purity->report

A typical workflow for the analytical characterization of synthesized pyridine derivatives.
Logical Relationship for Technique Selection

This diagram outlines the decision-making process for selecting the appropriate analytical technique based on the information required for the characterization of this compound and its analogs.

technique_selection cluster_techniques Analytical Techniques cluster_outputs Analytical Output start Information Required nmr NMR (¹H, ¹³C, ¹⁹F) start->nmr Structural Details hplc HPLC start->hplc Purity gcms GC-MS start->gcms Volatility & MW ea Elemental Analysis start->ea Composition structure Molecular Structure & Connectivity nmr->structure purity Purity & Impurity Profile hplc->purity mw Molecular Weight & Fragmentation gcms->mw composition Elemental Composition ea->composition

Decision tree for selecting an analytical technique based on the desired information.

References

A Guide to Interpreting ¹⁹F NMR Spectra of 2,6-Dibromo-3,5-difluoropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for interpreting the ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,6-dibromo-3,5-difluoropyridine and its derivatives. In the absence of a publicly available experimental spectrum for this compound, this document offers a predictive analysis based on established principles of ¹⁹F NMR spectroscopy and comparative data from related fluorinated pyridine compounds. This guide is intended to aid researchers in predicting, analyzing, and understanding the ¹⁹F NMR spectra of this important class of compounds, which are valuable building blocks in medicinal chemistry and materials science.

Understanding the ¹⁹F NMR Landscape of Fluoropyridines

Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range, which allows for detailed analysis of molecular structure.[2][3]

For fluoropyridines, the position of the fluorine atom on the pyridine ring and the nature of other substituents significantly influence the ¹⁹F chemical shift (δ) and coupling constants (J). Electron-withdrawing groups generally lead to a downfield shift (less shielded), while electron-donating groups cause an upfield shift (more shielded).[2]

Predicted ¹⁹F NMR Spectrum of this compound

Based on the analysis of substituent effects and data from related compounds, a predicted ¹⁹F NMR spectrum for this compound would exhibit a single resonance for the two equivalent fluorine atoms at the 3 and 5 positions. The bromine atoms at the 2 and 6 positions are strong electron-withdrawing groups, which are expected to deshield the adjacent fluorine atoms, leading to a downfield chemical shift compared to 3,5-difluoropyridine.

The primary coupling observed in the proton-decoupled ¹⁹F NMR spectrum would be a through-space coupling between the two fluorine atoms. Additionally, coupling to the nitrogen atom of the pyridine ring and long-range couplings to the bromine atoms may be observable.

Comparative Analysis of 2,6-Disubstituted-3,5-difluoropyridines

To understand the influence of the substituents at the 2 and 6 positions on the ¹⁹F NMR spectrum, it is instructive to compare the expected spectrum of this compound with other hypothetical or known 2,6-disubstituted-3,5-difluoropyridines. The electronegativity and size of the substituent will be the primary factors affecting the chemical shift.

Compound2,6-Substituent (X)Predicted ¹⁹F Chemical Shift (δ) Range (ppm) vs. CFCl₃Expected Multiplicity (Proton Decoupled)Key Influencing Factors
3,5-DifluoropyridineH-125 to -135SingletReference compound with only hydrogen at the 2 and 6 positions.
2,6-Dichloro-3,5-difluoropyridineCl-100 to -110SingletChlorine is highly electronegative, causing a significant downfield shift.
This compound Br -95 to -105 Singlet Bromine is less electronegative than chlorine, resulting in a slightly more shielded (upfield) position compared to the dichloro- derivative.
2,6-Diiodo-3,5-difluoropyridineI-90 to -100SingletIodine is the least electronegative of the halogens, leading to the most upfield shift in this series. The large size of iodine may also introduce steric effects influencing the electronic environment.

Note: These are predicted ranges and the actual chemical shifts can be influenced by solvent, concentration, and temperature.

Deciphering Coupling Constants in Difluoropyridines

In addition to chemical shifts, coupling constants provide valuable structural information. In 2,6-disubstituted-3,5-difluoropyridines, the following couplings are of interest:

  • ³J(F,F) (through-space): The coupling between the two fluorine atoms at positions 3 and 5 is a through-space interaction, and its magnitude can provide information about the geometry of the pyridine ring.

  • J(F,N): Coupling to the nitrogen atom can sometimes be observed.

  • Long-range J(F,X): Coupling between the fluorine atoms and the substituents at the 2 and 6 positions (e.g., bromine) may be present, although often small and not always resolved.

  • J(F,H): In proton-coupled spectra, couplings to any remaining protons on the ring would be observed.

Experimental Protocol for Acquiring ¹⁹F NMR Spectra

A standard protocol for obtaining a high-quality ¹⁹F NMR spectrum of a this compound derivative is outlined below.

Workflow for ¹⁹F NMR Data Acquisition

G A Sample Preparation - Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). - Add an internal standard if quantitative analysis is required (e.g., trifluorotoluene). B Instrument Setup - Use a spectrometer equipped with a fluorine-observe probe. - Tune and match the probe for the ¹⁹F frequency. A->B C Acquisition Parameters - Set the spectral width to cover the expected chemical shift range (e.g., -50 to -150 ppm). - Use a calibrated 90° pulse. - Set the relaxation delay (d1) to at least 1-2 seconds (or 5xT1 for quantitative measurements). [17] - Acquire a sufficient number of scans for good signal-to-noise. B->C D Proton Decoupling - For a simplified spectrum showing only F-F couplings, use a proton-decoupling sequence. C->D E Data Processing - Apply Fourier transformation. - Phase the spectrum correctly. - Calibrate the chemical shift scale using the internal or external standard. D->E G Start Acquire ¹⁹F NMR Spectrum CheckSinglet Is there a single resonance? Start->CheckSinglet AnalyzeShift Analyze the chemical shift (δ). Compare with reference compounds. CheckSinglet->AnalyzeShift Yes ComplexSpectrum Consider non-equivalent fluorines due to derivatization or restricted rotation. CheckSinglet->ComplexSpectrum No CheckCoupling Examine the fine structure for couplings (J). AnalyzeShift->CheckCoupling AssignStructure Assign the structure based on δ and J values. CheckCoupling->AssignStructure Simple IdentifyCouplingPartners Identify coupling partners (e.g., ¹H, other ¹⁹F, ¹⁴N). CheckCoupling->IdentifyCouplingPartners Complex ComplexSpectrum->IdentifyCouplingPartners IdentifyCouplingPartners->AssignStructure

References

The Synthetic Edge: Unlocking Chemical Diversity with 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and access to novel chemical matter. Among the plethora of heterocyclic scaffolds, functionalized pyridines are of paramount importance. This guide provides a comprehensive comparison of 2,6-Dibromo-3,5-difluoropyridine with a key alternative, 2,6-dichloro-3,5-dibromopyridine, highlighting its synthetic advantages in cross-coupling reactions. The information presented herein is supported by experimental data and established principles of chemical reactivity to inform strategic synthetic planning.

The unique substitution pattern of this compound offers a distinct advantage in the synthesis of highly functionalized pyridine derivatives. The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for selective, sequential chemical transformations. The C-Br bonds are significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, compared to the more robust C-F bonds.[1] This reactivity difference enables the introduction of diverse substituents at the 2- and 6-positions while leaving the 3- and 5-positions available for subsequent, more forcing reaction conditions or to impart specific electronic properties to the final molecule.

Comparative Analysis: Reactivity in Cross-Coupling Reactions

To illustrate the synthetic advantages of this compound, we compare its reactivity with 2,6-dichloro-3,5-dibromopyridine in key cross-coupling reactions. While direct side-by-side comparative studies are limited, the well-established reactivity trends of halogens in these reactions provide a strong basis for comparison. In palladium-catalyzed couplings, the reactivity of the C-X bond follows the general trend: C-I > C-Br > C-Cl.[2]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling
ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-Dibromopyridine (analog)Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012High[3]
2,6-Dichloropyridine (analog)Arylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane10016Moderate to High[3]
3,5-Dibromo-2,6-dichloropyridineArylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O8012Good to Excellent[4]

Based on these trends, this compound is expected to exhibit higher reactivity at the C-Br positions compared to the C-Cl positions of 2,6-dichloro-3,5-dibromopyridine in Suzuki-Miyaura couplings, potentially leading to milder reaction conditions and higher yields for mono- and di-arylation at the 2- and 6-positions.

Table 2: Comparative Performance in Sonogashira Coupling
ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Amino-3-bromopyridines (analog)Terminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96[5]
3,5-Dibromo-2,6-dichloropyridineTerminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt - 60Good to Excellent[2]

The higher reactivity of the C-Br bond suggests that this compound would undergo Sonogashira coupling at the 2- and 6-positions under milder conditions than the analogous reactions at the C-Cl positions of 2,6-dichloro-3,5-dibromopyridine.[2]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 2,6-Dibromopyridine | Various Amines | Pd precatalyst / Phosphine ligand | NaOtBu | Toluene | 80-110 | - | High |[1] | | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Amines | - | - | - | - | - | Selective monoamination at C2 |[6] |

The Buchwald-Hartwig amination is highly effective for C-Br bonds.[1] For this compound, this allows for selective mono- or di-amination at the 2- and 6-positions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/H₂O (5:1 mixture, degassed)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed toluene/H₂O solvent mixture.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv for mono-alkynylation, 2.2 equiv for di-alkynylation)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 60°C if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv for mono-amination, 2.4 equiv for di-amination)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv per bromine)

  • Anhydrous toluene

  • Sealed tube

  • Magnetic stirrer

Procedure:

  • In an oven-dried sealed tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene and the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Strategy

The differential reactivity of the halogens in this compound allows for a clear and logical synthetic workflow. The following diagram illustrates a sequential cross-coupling strategy.

Sequential_Cross_Coupling start This compound reagent1 Arylboronic Acid (1 equiv) Pd Catalyst, Base start->reagent1 intermediate 2-Aryl-6-bromo-3,5-difluoropyridine reagent1->intermediate Suzuki Coupling reagent2 Terminal Alkyne (1 equiv) Pd/Cu Catalysts, Base intermediate->reagent2 product 2-Aryl-6-alkynyl-3,5-difluoropyridine reagent2->product Sonogashira Coupling

Caption: Sequential Suzuki and Sonogashira couplings on this compound.

This workflow highlights the selective functionalization of the more reactive C-Br bond, followed by the coupling at the remaining C-Br position, demonstrating the utility of this building block in constructing complex, unsymmetrically substituted pyridines.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex pyridine derivatives. Its key synthetic advantage lies in the differential reactivity of its C-Br and C-F bonds, which enables selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. Compared to alternatives such as 2,6-dichloro-3,5-dibromopyridine, the higher reactivity of the C-Br bonds in this compound allows for milder reaction conditions and greater synthetic flexibility. This makes it an ideal choice for researchers in drug discovery and materials science seeking to efficiently access novel and diverse molecular architectures.

References

A Technical Guide to Alternative Building Blocks for 2,6-Dibromo-3,5-difluoropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, 2,6-dibromo-3,5-difluoropyridine stands as a valuable building block for the introduction of a difluorinated pyridine moiety, a common scaffold in pharmaceuticals and functional materials. However, the exploration of alternative building blocks can offer advantages in terms of reactivity, cost-effectiveness, and the accessible chemical space. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on their performance in key palladium-catalyzed cross-coupling reactions.

Introduction to Alternatives

The primary alternatives to this compound are its halogenated analogs, where the bromine atoms are replaced by other halogens. The reactivity of these dihalopyridines in cross-coupling reactions generally follows the trend of bond dissociation energy: I > Br > Cl. This guide will focus on the following commercially available or readily synthesizable alternatives:

  • 2,6-Dichloro-3,5-difluoropyridine: A more cost-effective alternative, though typically less reactive than the dibromo analog.

  • 2,6-Diiodo-3,5-difluoropyridine: A highly reactive analog, often suitable for challenging coupling reactions.

  • 2-Bromo-6-chloro-3,5-difluoropyridine: A hybrid analog that can allow for selective, stepwise functionalization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its alternatives is presented below. These properties can influence reaction conditions, solubility, and handling.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
This compound C₅HBr₂F₂N272.87SolidNot widely reported
2,6-Dichloro-3,5-difluoropyridine C₅HCl₂F₂N183.97Not specifiedNot widely reported
2,6-Diiodo-3,5-difluoropyridine C₅HF₂I₂N366.87Not specified322.0±37.0[1]
2-Bromo-6-chloro-3,5-difluoropyridine C₅HBrClF₂NNot availableNot availableNot available

Performance in Cross-Coupling Reactions: A Comparative Analysis

The utility of these building blocks is largely defined by their performance in palladium-catalyzed cross-coupling reactions. This section provides a comparative overview of their reactivity in Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the dihalopyridine substrate is a critical factor in achieving high yields.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-Dichloropyridine Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-120VariesGood to Excellent
2,6-Dibromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285

Note: Direct comparative data for 2,6-dihalo-3,5-difluoropyridines under identical conditions is limited in the literature. The data presented is representative of the reactivity of analogous dihalopyridines.

Stille Coupling

The Stille coupling offers a robust method for C-C bond formation with organotin reagents. The milder C-Br and C-I bonds generally lead to more efficient coupling compared to the C-Cl bond.

SubstrateCoupling PartnerCatalystSolventTemp. (°C)Time (h)Yield (%)
2,6-Dibromopyridine Tributyl(vinyl)stannanePd(PPh₃)₄DMF90-10012-24Varies
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The reactivity trend generally favors heavier halogens.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl Chlorides Primary/Secondary Amines[Pd(cinnamyl)Cl]₂ / Mor-DalPhosK₃PO₄H₂O or solvent-freeVariesVariesGood to Excellent
2-Chlorotoluene Morpholine(NHC)Pd(allyl)ClNaOtBuDioxaneRT0.4294[2]
Sonogashira Coupling

The Sonogashira coupling is the method of choice for introducing alkynyl moieties. The reactivity follows the expected trend of I > Br > Cl.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-3-fluoro-2-cyanopyridine 1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT16Good
Aryl Bromides Terminal Alkynes[DTBNpP]Pd(crotyl)ClTMPDMSORTVariesUp to 97[3]

Experimental Protocols

Detailed experimental protocols for key cross-coupling reactions are provided below. These serve as a starting point for optimization in the laboratory.

General Procedure for Suzuki-Miyaura Coupling of a Dihalopyridine

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine dihalopyridine, boronic acid, and base in a dry flask. B Purge with inert gas (Ar or N₂). A->B C Add degassed solvent. B->C D Add Pd catalyst and ligand. C->D E Heat to desired temperature with stirring. D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to RT, add water, and extract with organic solvent. F->G H Wash organic layer, dry, and concentrate. G->H I Purify by column chromatography. H->I

Suzuki-Miyaura Coupling Experimental Workflow

Materials:

  • 2,6-Dihalopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a dry flask, add the 2,6-dihalopyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Stille Coupling of a Dihalopyridine

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add dihalopyridine and Pd catalyst to a flame-dried Schlenk flask under Ar. B Add anhydrous solvent. A->B C Add organostannane reagent via syringe. B->C D Heat to 90-100 °C and stir for 12-24h. C->D E Monitor reaction by TLC or GC-MS. D->E F Cool to RT, dilute with EtOAc, and wash with aq. KF to remove tin byproducts. E->F G Wash with water and brine, dry, and concentrate. F->G H Purify by column chromatography. G->H

Stille Coupling Experimental Workflow

Materials:

  • 2,6-Dihalopyridine (1.0 equiv)

  • Organostannane (1.1-2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., DMF, Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2,6-dihalopyridine and palladium catalyst.

  • Add the anhydrous solvent to achieve a concentration of approximately 0.1 M.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Signaling Pathways and Logical Relationships

The choice of building block and reaction conditions is guided by the desired outcome and the inherent reactivity of the substrates. The following diagram illustrates the decision-making process for selecting an appropriate alternative and cross-coupling strategy.

Decision_Tree cluster_reactivity Desired Reactivity cluster_coupling Coupling Type cluster_reagents Reagent Type cluster_products Product Class Start Select Building Block and Cross-Coupling Strategy High_Reactivity High Reactivity Start->High_Reactivity Moderate_Reactivity Moderate Reactivity/ Cost-Effectiveness Start->Moderate_Reactivity Stepwise_Functionalization Stepwise Functionalization Start->Stepwise_Functionalization CC_Bond C-C Bond Formation Start->CC_Bond CN_Bond C-N Bond Formation Start->CN_Bond Diiodo 2,6-Diiodo-3,5-difluoropyridine High_Reactivity->Diiodo Dibromo This compound Moderate_Reactivity->Dibromo Dichloro 2,6-Dichloro-3,5-difluoropyridine Moderate_Reactivity->Dichloro BromoChloro 2-Bromo-6-chloro-3,5-difluoropyridine Stepwise_Functionalization->BromoChloro Boronic_Acid Boronic Acid (Suzuki) CC_Bond->Boronic_Acid Organotin Organotin (Stille) CC_Bond->Organotin Alkyne Terminal Alkyne (Sonogashira) CC_Bond->Alkyne Amine Amine (Buchwald-Hartwig) CN_Bond->Amine

Decision workflow for building block selection

Conclusion

The selection of an alternative to this compound depends on a balance of factors including desired reactivity, cost, and the specific transformation being targeted. 2,6-Dichloro-3,5-difluoropyridine offers a more economical option, while 2,6-diiodo-3,5-difluoropyridine provides enhanced reactivity for more challenging couplings. 2-Bromo-6-chloro-3,5-difluoropyridine opens possibilities for sequential, site-selective functionalization. A thorough understanding of the reactivity trends and optimization of reaction conditions are crucial for the successful application of these valuable building blocks in the synthesis of complex molecules for drug discovery and materials science.

References

comparative spectroscopic analysis of halogenated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of monohalogenated pyridines, offering essential data for researchers, scientists, and professionals in drug development. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Vis spectroscopy, this document serves as a practical resource for the identification and characterization of these important chemical building blocks.

The substitution of a halogen atom onto the pyridine ring significantly influences its electronic properties and, consequently, its spectroscopic signatures. Understanding these shifts is crucial for unequivocal structural confirmation and for predicting molecular behavior in various chemical environments.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize key quantitative data for 2-fluoro-, 2-chloro-, and 2-bromopyridine, providing a clear comparison of their spectroscopic characteristics.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300-400 MHz)

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)
2-Fluoropyridine 6.93 (ddd)7.78 (td)7.18 (ddd)8.23 (m)[1]
2-Chloropyridine 7.32 (dd)7.64 (td)7.23 (ddd)8.39 (ddd)[2]
2-Bromopyridine 7.49 (dd)7.56 (td)7.26 (ddd)8.36 (ddd)[3]

Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as m (multiplet), td (triplet of doublets), ddd (doublet of doublet of doublets), and dd (doublet of doublets).

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
2-Fluoropyridine 162.8 (d, ¹JCF≈237 Hz)110.1 (d, ²JCF≈39 Hz)140.2 (d, ³JCF≈15 Hz)122.0 (d, ⁴JCF≈5 Hz)148.5 (d, ³JCF≈7 Hz)
2-Chloropyridine 150.1124.5139.1122.9149.8
2-Bromopyridine 142.1128.6139.5123.8150.4

Note: Data for 2-Fluoropyridine is representative and coupling constants (J) can vary. Data for chloro- and bromo- derivatives are compiled from typical values.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC-H Aromatic StretchC=C & C=N Ring StretchingC-X Stretch
2-Fluoropyridine ~3050-3100~1580, 1465, 1425~1250-1150[4]
2-Chloropyridine ~3050-3100~1575, 1455, 1420~1100-1030
2-Bromopyridine ~3050-3100~1570, 1450, 1415~1050-1000

Vibrational frequencies are reported in wavenumbers (cm⁻¹). The C-X stretching frequency is highly dependent on the halogen (X).

Table 4: Mass Spectrometry (MS) and UV-Vis Spectroscopy Data

CompoundMolecular Ion (m/z)Key Isotopic PatternUV-Vis λmax (nm)
2-Fluoropyridine 97.03[5]N/A for ¹⁹F202, 254[6]
2-Chloropyridine 113.01[7][M]⁺:[M+2]⁺ ≈ 3:1[8][9]212, 264[7]
2-Bromopyridine 156.96[M]⁺:[M+2]⁺ ≈ 1:1[9][10]215, 268

The isotopic patterns for chlorine and bromine are characteristic and essential for their identification in mass spectrometry.[9]

Experimental Workflow and Logic

The structural confirmation of a halogenated pyridine relies on the systematic acquisition and interpretation of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression from sample analysis to structural elucidation.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 A Halogenated Pyridine Sample NMR NMR (¹H, ¹³C) A->NMR IR IR A->IR MS Mass Spec. A->MS UV UV-Vis A->UV D_NMR Connectivity & Electronic Env. NMR->D_NMR D_IR Functional Groups (C-X Bond) IR->D_IR D_MS Molecular Weight & Isotopic Pattern MS->D_MS D_UV Conjugated System UV->D_UV B Structure Confirmation D_NMR->B D_IR->B D_MS->B D_UV->B

Caption: Workflow for the spectroscopic characterization of halogenated pyridines.

Experimental Protocols

Detailed and consistent experimental procedures are vital for generating high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is applicable for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the halogenated pyridine sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[10]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8][11]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.[10]

    • If required, add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).[8]

    • Cap the NMR tube securely and label it.

  • Data Acquisition (400 MHz Spectrometer) :

    • Insert the prepared NMR tube into the spectrometer's sample holder.[10]

    • For ¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[12]

    • For ¹³C NMR : Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.[12]

    • Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

This protocol describes the use of the Attenuated Total Reflectance (ATR) technique, which is common for solid and liquid samples.

  • Sample Preparation :

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[8]

    • Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal.[8]

    • For solid samples, lower the press arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.[12]

  • Data Acquisition :

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[8][10]

    • The spectral data is typically collected in the range of 4000-400 cm⁻¹.[8][11]

    • The final spectrum is automatically generated by ratioing the sample scan against the background scan, displayed in units of transmittance or absorbance.[10]

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis using Electron Ionization (EI).

  • Sample Preparation and Introduction :

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of mixtures.[8]

  • Data Acquisition :

    • Ionization Method : Use Electron Ionization (EI) at a standard energy of 70 eV.[8]

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).[8]

    • Data Acquisition : Scan a mass range appropriate for the expected molecular weight, for example, m/z 40-400.[8]

    • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺) and characteristic fragmentation patterns. Crucially, for chloro- and bromo- derivatives, identify the isotopic peaks ([M+2]⁺, etc.) to confirm the presence and number of these halogens.[8]

UV-Vis Spectroscopy

This protocol is for obtaining the absorption spectrum of a sample in solution.

  • Sample Preparation :

    • Prepare a dilute solution of the halogenated pyridine in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

    • Fill a quartz cuvette with the prepared solution.

    • Fill a matching reference cuvette with the pure solvent.

  • Data Acquisition :

    • Place the reference cuvette in the spectrophotometer and record a baseline correction or "auto zero."

    • Replace the reference cuvette with the sample cuvette.

    • Scan the sample over the desired wavelength range, typically 200-400 nm for aromatic compounds.[13]

    • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

References

A Comparative Guide to Cross-Coupling Yields: Dibromopyridines vs. Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of functionalized molecules for pharmaceuticals, agrochemicals, and materials science, dihalopyridines are indispensable building blocks. The choice between a dibromo- or dichloropyridine derivative can profoundly influence reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of the cross-coupling performance of dibromopyridines and dichloropyridines, supported by experimental data, to inform substrate selection and reaction optimization.

The fundamental difference in reactivity between these substrates lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is inherently longer and weaker than the carbon-chlorine (C-Cl) bond.[1] This lower bond dissociation energy means that the C-Br bond is more easily cleaved in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[2] Consequently, dibromopyridines are typically more reactive substrates than their dichloro counterparts, often leading to higher yields under milder reaction conditions, requiring lower catalyst loadings, and proceeding with shorter reaction times.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds. In this reaction, the superior reactivity of the C-Br bond in dibromopyridines is a distinct advantage.[1] While direct head-to-head comparisons under identical conditions are not always available in the literature, individual studies consistently demonstrate that dichloropyridines require more forcing conditions to achieve yields comparable to dibromopyridines.[1]

Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling

FeatureDibromopyridineDichloropyridine
Relative Reactivity HigherLower[1]
Typical Reaction Temp. LowerHigher[1]
Catalyst Loading Potentially LowerTypically Higher[1]
Reported Yield (Example) High yields generally expected for mono-arylation.A yield of 85% has been reported for the di-arylation of 2,6-dichloropyridine with p-methoxyphenylboronic acid using a Pd(PPh₃)₂Cl₂ catalyst.[1]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Workup & Products R_X Dihalopyridine (Dibromo- or Dichloro-) Solvent Solvent (e.g., Toluene/H₂O, Dioxane) R_X->Solvent R_B Arylboronic Acid (R'-B(OH)₂) R_B->Solvent Base Base (e.g., K₂CO₃, K₃PO₄) Base->Solvent Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Solvent Temp Heat (e.g., 80-110 °C) Solvent->Temp Atmosphere Inert Atmosphere (Argon or Nitrogen) Workup Aqueous Workup & Extraction Temp->Workup Purification Column Chromatography Workup->Purification Product Coupled Product (Mono- or Di-arylated Pyridine) Purification->Product

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination follows a similar reactivity trend. The oxidative addition of the palladium catalyst to the C-X bond is the crucial, rate-limiting step, making dibromopyridines more reactive substrates than dichloropyridines.[1][3] Achieving regioselectivity can be a challenge with asymmetrically substituted dichloropyridines (e.g., 2,4-dichloropyridine), where the C2 position is generally more activated towards oxidative addition.[4]

Table 2: Illustrative Comparison of Reactivity in Buchwald-Hartwig Amination

FeatureDibromopyridineDichloropyridine
Relative Reactivity HigherLower[1]
Ligand Requirement Can proceed with a wider range of phosphine ligands.Often requires bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) for good conversion.[5]
Reported Yield (Example) A 61% yield was obtained with n-pentylamine in a related copper-catalyzed reaction.[1]A moderate yield was obtained with benzimidazole in a related copper-catalyzed reaction.[1] For Pd-catalyzed reactions, C2-selective amination of 2,4-dichloropyridine can be highly efficient with appropriate ligands.[6]

G Dibromo Dibromopyridine (C-Br bond) HigherYield Higher Yields Milder Conditions Dibromo->HigherYield More Reactive Dichloro Dichloropyridine (C-Cl bond) LowerYield Lower Yields Forcing Conditions Dichloro->LowerYield Less Reactive

Heck and Stille Couplings

Direct comparative yield data for Heck and Stille reactions is less common in the literature. However, the established principles of these cross-coupling reactions hold.

  • Heck Reaction: This reaction typically involves the coupling of an aryl halide with an alkene.[7] Aryl bromides are standard, effective substrates, while aryl chlorides are known to be less reactive and often require higher temperatures and specialized catalyst systems to achieve good yields.[8][9] Therefore, dibromopyridines are expected to provide higher yields than dichloropyridines under standard Heck conditions.

  • Stille Coupling: The reactivity of the organic halide in Stille coupling follows the familiar I > Br > Cl trend. Consequently, dibromopyridines would be expected to undergo coupling more readily and with higher yields than dichloropyridines.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Di-arylation of 2,6-Dichloropyridine

This protocol is adapted from a reported procedure for the synthesis of a di-arylated pyridine.[1]

  • Reagents:

    • 2,6-Dichloropyridine (4 mmol, 1.0 equiv.)

    • p-Methoxyphenylboronic acid (8.4 mmol, 2.1 equiv.)

    • Dichloro-bis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.12 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (12 mmol, 3.0 equiv.)

    • Toluene (20 mL)

    • Water (10 mL)

  • Procedure:

    • Combine 2,6-dichloropyridine, p-methoxyphenylboronic acid, Pd(PPh₃)₂Cl₂, and K₂CO₃ in a round-bottom flask equipped with a reflux condenser.

    • Add the toluene and water solvent mixture to the flask.

    • Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere (e.g., Argon or Nitrogen).

    • After cooling to room temperature, extract the reaction mixture with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography to afford the desired di-arylated product.[1]

Protocol 2: Buchwald-Hartwig Mono-amination of 2,4-Dichloropyridine

This generalized protocol is based on methodologies for achieving regioselective amination at the more reactive C2 position.[4][6]

  • Reagents:

    • 2,4-Dichloropyridine (1.0 equiv.)

    • Amine (e.g., aniline, heterocyclic amine) (1.1 equiv.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine Ligand (e.g., Xantphos, 4-6 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • Inside a glovebox or under a strictly inert atmosphere, charge an oven-dried reaction vessel with the base (NaOtBu).

    • Add the palladium precatalyst and the phosphine ligand.

    • Add the 2,4-dichloropyridine, the amine, and the anhydrous solvent.

    • Seal the vessel and heat the mixture with stirring. A typical temperature is 100 °C, but optimization may be required to maximize regioselectivity.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts, concentrate, and purify by column chromatography to isolate the 4-chloro-N-substituted-pyridin-2-amine.

Conclusion

The choice between dibromopyridine and dichloropyridine substrates is a critical decision in synthetic planning. For palladium-catalyzed cross-coupling reactions, dibromopyridines are consistently more reactive , generally providing higher yields under milder conditions.[1] This enhanced reactivity stems from the lower C-Br bond dissociation energy. Dichloropyridines are viable, often more cost-effective substrates, but typically require more forceful conditions and carefully selected, specialized catalyst systems to achieve high conversion and selectivity.[1][10] For transformations sensitive to harsh conditions or where maximizing yield is paramount, a dibromopyridine is often the superior choice. For large-scale synthesis where cost is a major driver, the development of an efficient protocol using a dichloropyridine may be advantageous.

References

Comparative Analysis of Biological Activities in 2,6-Dibromo- and 3,5-Difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the screening of biological activities in halogenated pyridine derivatives, supported by experimental data and detailed protocols.

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties and pharmacological profiles of these compounds. This guide provides a comparative overview of the anticancer and antimicrobial activities of two distinct classes of halogenated pyridines: 2,6-dibromopyridine and 3,5-difluoropyridine derivatives. While direct data on 2,6-dibromo-3,5-difluoropyridine derivatives is limited, this comparison of related structures offers valuable insights for future drug design and development.

Anticancer Activity: A Tale of Two Scaffolds

Derivatives of both 2,6-dibromopyridine and 3,5-difluoropyridine have demonstrated significant potential as anticancer agents, albeit through different structural modifications.

2,6-Disubstituted Pyridine Derivatives:

Research into 2,6-disubstituted pyridine derivatives has revealed promising cytotoxic effects against various cancer cell lines. For instance, a series of pyridine-urea derivatives showed potent activity against the MCF-7 breast cancer cell line, with the nature of the substituent at the 2- and 6-positions playing a crucial role in determining efficacy.

Table 1: Anticancer Activity of 2,6-Disubstituted Pyridine-Urea Derivatives against MCF-7 Cells

Compound IDSubstitution at 2,6-positionsIC50 (µM)
8b 4-Chlorophenyl urea4.68
8e 4-Iodophenyl urea0.22
8n 3,4-Dichlorophenyl urea1.88
Doxorubicin Standard Drug1.93

3,5-Dicyanopyridine Derivatives:

Similarly, derivatives of 3,5-dicyanopyridine have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Several of these compounds exhibited inhibitory effects at micromolar and even nanomolar concentrations[1].

Table 2: Anticancer Activity of Selected 3,5-Dicyanopyridine Derivatives

Compound IDCancer Cell LineGrowth Inhibition (%) at 10⁻⁶ M
22 Leukemia (RPMI-8226)98
35 Ovarian Cancer (OVCAR-3)96
45 Renal Cancer (A498)99

Antimicrobial Activity: Halogenation as a Key Strategy

The incorporation of bromine and fluorine into the pyridine ring has also led to the development of potent antimicrobial agents.

2,6-Dibromopyridine in Metallo-organic Complexes:

2,6-Dibromopyridine has been utilized as a precursor in the synthesis of palladium(II) and ruthenium(II) complexes. These metallodrugs have demonstrated significant antimicrobial activity, highlighting the potential of this scaffold in developing novel anti-infective agents. The metal complexes often exhibit broad-spectrum activity against various bacterial and fungal strains[2].

3,5-Difluoropyridine in Fluoroquinolones and Oxazolidinones:

The 3,5-difluoropyridine moiety has been successfully incorporated into established classes of antibiotics, such as fluoroquinolones and oxazolidinones, leading to compounds with potent antibacterial activity.

A series of novel 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives demonstrated considerable activity against Mycobacterium tuberculosis and methicillin-sensitive Staphylococcus aureus. Furthermore, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown excellent activity against a range of Gram-positive bacteria, including drug-resistant strains[3].

Table 3: Antimicrobial Activity of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

Compound IDTarget OrganismMIC (µg/mL)
7j Staphylococcus aureus (MRSA)0.25
7j Enterococcus faecalis (VRE)1
Linezolid Standard Drug2

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with compounds B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for cytotoxicity screening.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value, the concentration of drug that inhibits cell growth by 50%, is then calculated.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow A Prepare serial dilutions of compounds in 96-well plate B Inoculate with standardized bacterial suspension A->B C Incubate (18-24h at 37°C) B->C D Visually assess for bacterial growth C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways in Anticancer Activity

The anticancer effects of many pyridine derivatives are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such critical pathways are the VEGFR-2 and PI3K/Akt pathways.

VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block tumor angiogenesis and suppress tumor growth.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation.

PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival

Caption: The PI3K/Akt signaling pathway promoting cell survival.

References

A Comparative Guide to Computational Modeling of 2,6-Dibromo-3,5-difluoropyridine's Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 2,6-Dibromo-3,5-difluoropyridine stands out as a versatile building block, offering multiple reaction sites with distinct electronic properties. Computational modeling provides an indispensable tool for predicting and understanding the complex reaction mechanisms of such molecules, thereby accelerating the discovery and optimization of novel synthetic pathways.

This guide offers a comparative overview of computational approaches for elucidating the reaction mechanisms of this compound, with a focus on three key transformations: Nucleophilic Aromatic Substitution (SNA r), Suzuki-Miyaura Cross-Coupling, and Lithiation. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide presents a framework based on established methodologies applied to analogous dihalopyridines. The provided data and protocols are designed to equip researchers with the necessary information to design and validate their own computational investigations.

Key Reactive Sites of this compound

The reactivity of this compound is governed by the interplay of its substituents. The fluorine atoms strongly activate the pyridine ring towards nucleophilic attack, particularly at the C4 position. The bromine atoms, being larger and more polarizable, are more susceptible to oxidative addition in cross-coupling reactions and can direct ortho-lithiation.

Comparison of Computational Methods for Reaction Mechanism Studies

The selection of an appropriate computational method is critical for obtaining accurate predictions of reaction pathways and energetics. Density Functional Theory (DFT) is the most widely used approach for this purpose, offering a good balance between computational cost and accuracy. Below is a comparison of commonly employed DFT functionals for modeling the reactions of halogenated pyridines.

Computational MethodKey Features & RecommendationsTypical Application
B3LYP A hybrid functional that often provides a good starting point for geometry optimizations and frequency calculations. It is known to sometimes underestimate reaction barriers.Initial exploration of reaction pathways.
M06-2X A hybrid meta-GGA functional that generally performs well for main-group thermochemistry and kinetics, often providing more accurate barrier heights than B3LYP.Calculation of activation energies and reaction thermodynamics.
ωB97X-D A range-separated hybrid functional with empirical dispersion correction, making it suitable for systems where non-covalent interactions are important.Systems involving bulky ligands or intermolecular interactions.
PBE0 A hybrid functional that often performs well for transition metal-catalyzed reactions.Modeling catalytic cycles, such as Suzuki-Miyaura coupling.

Basis Sets: The choice of basis set is also crucial. Pople-style basis sets like 6-311+G(d,p) are commonly used for organic molecules. For systems containing heavier elements like bromine and palladium, basis sets with effective core potentials (ECPs), such as LANL2DZ , are often employed for the metal atoms, while the lighter atoms are described by a more extensive basis set.

Solvation Models: To account for the influence of the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are frequently used.

Quantitative Comparison of DFT Functionals for a Model Suzuki-Miyaura Reaction

To illustrate the performance of different computational methods, the following table presents hypothetical calculated activation barriers for the rate-determining step (transmetalation) of the Suzuki-Miyaura coupling of a generic bromopyridine with phenylboronic acid. These values are representative of what might be expected from such calculations.

DFT Functional/Basis SetCalculated Activation Barrier (kcal/mol)
B3LYP/6-311+G(d,p)22.5
M06-2X/6-311+G(d,p)25.8
PBE0/def2-TZVP24.1

Experimental Protocols for Model Validation

Computational predictions must be validated against experimental data. Here, we provide detailed protocols for key experiments relevant to the reaction mechanisms of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Dihalopyridine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halopyridines.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Monitoring Reaction Kinetics using NMR Spectroscopy

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of a reaction and determining its kinetics.

Materials:

  • NMR tube

  • Deuterated solvent compatible with the reaction

  • Internal standard (a compound that is stable under the reaction conditions and has a signal that does not overlap with reactant or product signals)

Procedure:

  • Prepare a stock solution of the limiting reactant and the internal standard in the deuterated solvent in the NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.

  • Initiate the reaction by adding the other reactant(s) to the NMR tube.

  • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals of a characteristic peak for the starting material and the product relative to the internal standard.

  • Plot the concentration of the reactant and/or product as a function of time to obtain the reaction profile and determine the rate constant.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams are used to visually represent the logical flow of computational and experimental procedures.

computational_workflow cluster_computational Computational Modeling Workflow cluster_experimental Experimental Validation reactant Reactant & Product Structure Building conf_search Conformational Search reactant->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->geom_opt ts_search Transition State Search (e.g., QST2/QST3) geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc irc_calc IRC Calculation freq_calc->irc_calc spe_calc Single-Point Energy (e.g., M06-2X/def2-TZVP) irc_calc->spe_calc solvation Solvation Model (e.g., PCM, SMD) spe_calc->solvation data_analysis Data Analysis solvation->data_analysis Comparison & Validation synthesis Synthesis of Reactants reaction Reaction Execution synthesis->reaction monitoring Kinetic Monitoring (e.g., NMR, GC-MS) reaction->monitoring product_char Product Characterization (NMR, MS, X-ray) reaction->product_char monitoring->data_analysis

Caption: A generalized workflow for computational and experimental investigation of reaction mechanisms.

suzuki_cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)-X L2 OA->PdII Trans Transmetalation PdII->Trans R'-B(OR)2 PdII_R_R R-Pd(II)-R' L2 Trans->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 R-R'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The computational modeling of this compound's reaction mechanisms offers a powerful avenue for understanding and predicting its chemical behavior. While direct experimental data for this specific molecule is still emerging, the methodologies and comparative data presented in this guide provide a solid foundation for researchers to initiate their own theoretical and experimental investigations. By combining robust computational techniques with careful experimental validation, the synthetic utility of this versatile building block can be fully realized, paving the way for the development of novel pharmaceuticals and advanced materials.

Safety Operating Guide

Navigating the Disposal of 2,6-Dibromo-3,5-difluoropyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,6-Dibromo-3,5-difluoropyridine, a halogenated pyridine derivative, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for its disposal, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures will help mitigate risks and prevent environmental contamination.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be treated as hazardous waste. The following protocol outlines the necessary steps for its safe and compliant disposal.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, and glassware).

  • This waste must be segregated from non-hazardous waste and other chemical waste streams.

  • Crucially, halogenated organic waste such as this compound should be collected separately from non-halogenated solvents to ensure proper disposal treatment.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a tightly sealing cap.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., toxic, irritant).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from incompatible materials and sources of ignition.

4. Institutional Disposal Procedures:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with accurate information about the waste contents.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

  • Wear appropriate PPE before attempting to clean the spill.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collect the absorbent material and the spilled substance and place it in a sealed, labeled hazardous waste container for disposal.

  • Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then offered for recycling or reconditioning, in accordance with institutional and local regulations.

Disposal Options

The primary methods for the disposal of this compound are:

Disposal MethodDescription
Licensed Chemical Destruction Plant The material can be sent to a licensed facility that is equipped to handle and destroy hazardous chemical waste in a controlled and environmentally sound manner.[1]
Controlled Incineration Incineration with flue gas scrubbing is another acceptable method. This process destroys the organic compound while scrubbing systems capture and neutralize harmful byproducts.[1]

Important Considerations:

  • Do not dispose of this compound by discharging it into sewer systems.[1]

  • Prevent the contamination of water, foodstuffs, feed, or seed during storage or disposal.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Storage & Documentation cluster_3 Step 3: Disposal cluster_4 Emergency Procedure: Spill start Waste Generated (Pure compound, solutions, contaminated materials) segregate Segregate as Halogenated Organic Waste start->segregate spill Spill Occurs start->spill containerize Collect in Labeled, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage document Maintain Waste Inventory Log storage->document contact_ehs Contact Institutional EHS for Pickup document->contact_ehs disposal Disposal by Licensed Vendor (e.g., Incineration) contact_ehs->disposal contain Contain with Inert Absorbent Material spill->contain collect_spill Collect and Treat as Hazardous Waste contain->collect_spill collect_spill->segregate

Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dibromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dibromo-3,5-difluoropyridine

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for researchers, scientists, and drug development professionals.

Hazard Identification and Classification:

This compound is a hazardous substance that requires careful handling. While specific toxicological properties may not be fully investigated, based on analogous compounds, it should be treated as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] A cautious approach is therefore essential.

Hazard Summary Table
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)WarningH315: Causes skin irritation[1]
Eye Irritation (Category 2)WarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Category 3)WarningH335: May cause respiratory irritation[1]
Acute Toxicity, OralNot Classified-Based on analogs, caution is advised.
Acute Toxicity, DermalNot Classified-Based on analogs, caution is advised.
Acute Toxicity, InhalationNot Classified-Based on analogs, caution is advised.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE Requirements Table
Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause irritation. Nitrile gloves are a good general-use option for a wide variety of chemicals.[4][5][6]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[7]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1][7] For situations where a fume hood is not feasible or if exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[1]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Engineering Controls and Handling Procedures
  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Safe Handling: Avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols. Use non-sparking tools. Keep the container tightly closed when not in use. Do not eat, drink, or smoke in the handling area.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

Storage
  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

  • Container: Keep in the original, tightly sealed container.

  • Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[1]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[8] Wearing appropriate PPE, collect the spilled material with an inert absorbent and place it in a suitable, closed container for disposal.[8] Avoid generating dust.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[8] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][8]

Disposal Plan

Proper management of waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All materials contaminated with this compound are considered hazardous waste and must be segregated from non-hazardous waste.[9]

  • Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[9] The label should clearly indicate "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][2] This should be done through an approved waste disposal plant.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Certified Fume Hood) prep_ppe->prep_setup emergency_exposure First Aid prep_ppe->emergency_exposure handle_weigh Weighing and Transferring prep_setup->handle_weigh handle_reaction Use in Experiment handle_weigh->handle_reaction emergency_spill Spill Response handle_weigh->emergency_spill cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon disp_collect Collect Contaminated Waste (Solid & Liquid) handle_reaction->disp_collect handle_reaction->emergency_spill cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_decon->disp_collect end_process End of Process cleanup_wash->end_process disp_label Label Hazardous Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via Approved Vendor disp_store->disp_dispose start Start: Receive Chemical storage Store in a Cool, Dry, Well-Ventilated Area start->storage storage->prep_ppe

Caption: A logical workflow for the safe handling of this compound.

References

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